4-Piperidin-1-ylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354218 | |
| Record name | 4-piperidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-85-9 | |
| Record name | 4-piperidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Piperidin-1-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-1-ylbenzonitrile is a chemical compound featuring a piperidine ring attached to a benzonitrile moiety at the para position. This molecule serves as a versatile building block in medicinal chemistry and materials science. Its structural components, the piperidine heterocycle and the benzonitrile group, are prevalent in a wide range of biologically active compounds, making it a subject of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical Properties
This compound, with the CAS Number 1204-85-9, is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂ | - |
| Molecular Weight | 186.25 g/mol | - |
| Melting Point | 51 - 53 °C | |
| Boiling Point | 349.9 °C at 760 mmHg | |
| Density | 1.09 ± 0.1 g/cm³ | |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents. |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a 4-halobenzonitrile, such as 4-fluorobenzonitrile, with piperidine in the presence of a base and a polar aprotic solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), piperidine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir for 6-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
1H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons on the piperidine ring and the benzonitrile moiety. The aromatic protons would appear as two doublets in the aromatic region (around δ 6.9 and 7.5 ppm). The protons on the piperidine ring would show signals in the aliphatic region, with the protons alpha to the nitrogen appearing more downfield (around δ 3.3 ppm) compared to the other piperidine protons (around δ 1.6-1.7 ppm).
13C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the unique carbon atoms in the molecule. The nitrile carbon would appear around δ 119 ppm, and the quaternary carbon of the benzonitrile ring attached to the nitrile group would be observed around δ 100 ppm. The carbon atoms of the benzene ring would resonate in the aromatic region (δ 120-155 ppm). The piperidine carbons would show signals in the aliphatic region, with the carbons alpha to the nitrogen appearing around δ 50 ppm and the other carbons at higher field (around δ 24-26 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would be visible in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1475 cm⁻¹ range.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (186.25 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the bond between the piperidine and the benzonitrile moiety.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in publicly available literature, the piperidine and benzonitrile scaffolds are present in numerous compounds with known pharmacological activities. Derivatives of piperidine are known to interact with various receptors in the central nervous system, including sigma, dopamine, and serotonin receptors.
For instance, many ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, contain a piperidine moiety. The interaction of such ligands with their receptors can initiate a cascade of intracellular signaling events. A generalized GPCR signaling pathway is depicted below. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. The activated G-protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to changes in the concentration of second messengers like cyclic AMP (cAMP). These second messengers, in turn, activate downstream protein kinases, which phosphorylate target proteins, ultimately leading to a cellular response.
Given the structural similarity of this compound to known CNS-active compounds, it is a candidate for investigation as a modulator of such signaling pathways. Further research is required to elucidate its specific biological targets and pharmacological effects.
Caption: Generalized GPCR signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. While its specific biological activities are yet to be fully explored, its structural motifs suggest potential for interaction with CNS receptors, making it a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.
Technical Guide: Physical Characteristics of 4-Piperidin-1-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 4-Piperidin-1-ylbenzonitrile, a key intermediate in organic synthesis and drug discovery. The information presented herein is intended to support research and development activities by providing detailed data and experimental protocols.
Chemical Identity
-
IUPAC Name: 4-(Piperidin-1-yl)benzonitrile
-
CAS Number: 1204-85-9
-
Molecular Formula: C₁₂H₁₄N₂
-
Molecular Weight: 186.26 g/mol
-
Chemical Structure:
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Notes |
| Physical Form | Solid | At room temperature. |
| Melting Point | 69-72 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in water. | The piperidine moiety contributes to some polarity, while the benzonitrile group is nonpolar. |
| Purity | ≥95% | Commercially available purity. |
Spectral Data
The following tables present the characteristic spectral data for this compound, crucial for its identification and characterization.
¹H NMR Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Aromatic protons ortho to -CN |
| ~6.9 | d | 2H | Aromatic protons ortho to piperidine |
| ~3.3 | t | 4H | Piperidine protons adjacent to N |
| ~1.7 | m | 6H | Remaining piperidine protons |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~153 | Quaternary aromatic carbon attached to piperidine |
| ~133 | Aromatic CH ortho to -CN |
| ~120 | Quaternary aromatic carbon of the nitrile group |
| ~119 | Aromatic CH ortho to piperidine |
| ~100 | Quaternary aromatic carbon attached to -CN |
| ~50 | Piperidine carbons adjacent to N |
| ~25 | Piperidine carbon para to N |
| ~24 | Piperidine carbons meta to N |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 | Strong | C≡N (nitrile) stretch |
| ~1600, ~1520 | Medium-Strong | C=C aromatic ring stretches |
| ~1240 | Strong | C-N stretch |
| ~2930, ~2850 | Medium | C-H (aliphatic) stretches |
| ~3050 | Weak | C-H (aromatic) stretch |
Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular ion) |
| 185 | [M-H]⁺ |
| 157 | [M-C₂H₅]⁺ |
| 130 | [M-C₄H₈]⁺ |
Experimental Protocols
Detailed methodologies for key characterization techniques are provided below.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzonitrile or 4-Chlorobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C/minute for a preliminary determination.
-
Observe the approximate melting range.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/minute) starting from about 10 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the sample.
NMR Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.6 mL)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound and place it in a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently vortex the vial to dissolve the solid completely.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
4-Piperidin-1-ylbenzonitrile melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-1-ylbenzonitrile
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound (CAS No. 1204-85-9), complete with experimental protocols for their determination.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical substances. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Melting Point | 51 - 53 °C | [1] |
| Boiling Point | 349.9 ± 25.0 °C (Predicted) | [2] |
| Boiling Point | No information available | [1] |
Note: The provided boiling point is a predicted value and should be confirmed by experimental analysis. One source explicitly states that no information is available for the boiling point.
Experimental Protocols
Accurate and reproducible data rely on standardized experimental procedures. The following sections detail the methodologies for determining the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A small amount of the sample is ground to a fine powder using a mortar and pestle.[3]
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[4] The sample should be packed to a height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4][5]
-
Initial Rapid Determination (Optional but Recommended): A preliminary rapid heating can be performed to get an approximate melting range.
-
Accurate Determination: For an accurate measurement, the apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
For determining the boiling point of a small quantity of liquid (or a melted solid), the Thiele tube method is often employed.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of the liquid sample (melted this compound) is placed into a small test tube.[6]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[6][7]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then clamped and immersed in the Thiele tube containing mineral oil, making sure the heating oil level is above the sample level.[6][7]
-
Heating: The side arm of the Thiele tube is gently heated.[6] The shape of the tube allows for convection currents to maintain a uniform temperature in the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[6][7]
-
Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[6] This is the point where the vapor pressure of the substance equals the atmospheric pressure.
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the melting and boiling points of a chemical compound.
Caption: Workflow for determining melting and boiling points.
References
- 1. fishersci.com [fishersci.com]
- 2. 1204-85-9,4-(Piperidin-1-yl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 4-Piperidin-1-ylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Piperidin-1-ylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its isomer, 2-Piperidin-1-ylbenzonitrile, and related parent structures to provide a comprehensive analytical profile. This information is crucial for the characterization, quality control, and mechanistic studies of this compound and its analogues in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for isomers and parent compounds of this compound. These data points serve as a reference for the identification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.
Table 1: ¹³C NMR Data for 2-Piperidin-1-ylbenzonitrile
| Chemical Shift (ppm) | Assignment (Tentative) |
| 155.0 | Aromatic C-N |
| 134.1 | Aromatic C-H |
| 133.5 | Aromatic C-H |
| 122.2 | Aromatic C-H |
| 118.9 | Cyano C |
| 118.0 | Aromatic C-H |
| 111.9 | Aromatic C-CN |
| 52.4 | Piperidine C-N (α) |
| 26.5 | Piperidine C (β) |
| 24.3 | Piperidine C (γ) |
Data sourced from PubChem for 2-Piperidin-1-ylbenzonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Key IR Absorptions for 2-Piperidin-1-ylbenzonitrile and Related Compounds [1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2220-2230 | C≡N Stretch | Nitrile |
| ~2930-2850 | C-H Stretch | Aliphatic (Piperidine) |
| ~3050-3020 | C-H Stretch | Aromatic |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl-Amine |
Data is a composite based on typical values and data for 2-Piperidin-1-ylbenzonitrile and parent structures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 3: Mass Spectrometry Data for 2-Piperidin-1-ylbenzonitrile [1]
| m/z | Ion |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 103 | [C₇H₅N]⁺ (Benzonitrile fragment) |
Data sourced from a GC-MS analysis of 2-Piperidin-1-ylbenzonitrile available on PubChem.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] The sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio (m/z) of the ions produced.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for researchers working with this compound and related compounds. While direct experimental data for the title compound is sparse, the provided information for its isomer and parent structures offers valuable insights for its analytical characterization.
References
An In-depth Technical Guide on the Crystal Structure of 4-Piperidin-1-ylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-piperidin-1-ylbenzonitrile derivatives, a class of compounds with significant potential in drug discovery. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and explores their interactions with biological targets and associated signaling pathways.
Introduction
This compound derivatives are a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Their structural features, particularly the piperidine and benzonitrile moieties, allow for diverse substitutions, leading to compounds with tailored pharmacological profiles. Understanding the three-dimensional arrangement of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design and for elucidating their structure-activity relationships (SAR). This guide delves into the crystallographic details of key derivatives, offering insights for researchers in the field.
Crystal Structure Analysis of Key Derivatives
The crystal structures of several this compound derivatives have been determined, revealing important conformational features and intermolecular interactions. This section presents the crystallographic data for representative compounds in a structured tabular format for ease of comparison.
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
This derivative serves as a key intermediate for the synthesis of potential anticancer and anti-malarial agents.[1] The crystal structure reveals that both piperidine rings adopt a stable chair conformation.[1]
| Parameter | Value |
| Chemical Formula | C₁₇H₂₃N₃ |
| Molecular Weight | 269.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.090 (2) Å |
| b | 11.100 (2) Å |
| c | 13.446 (3) Å |
| α | 90° |
| β | 100.72 (3)° |
| γ | 90° |
| Volume | 1479.7 (5) ų |
| Z | 4 |
Table 1: Crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[1]
4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile
This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[2] The crystal structure of this inhibitor in complex with LSD1 reveals its binding mode in the enzyme's active site.[2] The piperidine ring is situated in a negatively charged pocket, forming hydrogen bonds with Asn540 and Asp555.[2] The 4-methylphenyl group occupies a hydrophobic pocket, and the 4-cyanophenyl group interacts with the catalytically important residue Lys661.[2]
(Note: Detailed unit cell parameters for the co-crystal structure are not provided in the search results.)
4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile
The crystal structure of this derivative, obtained from a three-component condensation reaction, shows the piperidine ring in a chair conformation.[3] The dihedral angle between the naphthalene and benzene rings is 75.31 (4)°.[3] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, forming centrosymmetric dimers, and an intramolecular O—H···N hydrogen bond is also present.[3]
(Note: Detailed unit cell parameters are not provided in the search results.)
Experimental Protocols
The synthesis and crystallization of these derivatives are crucial steps for obtaining high-quality crystals for X-ray diffraction analysis.
Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
This compound was synthesized by heating a solution of 1-(piperidin-4-yl)piperidine and 4-fluorobenzonitrile in dimethyl sulfoxide (DMSO) under reflux for 3 hours. After the reaction, water was added, and the product was extracted with dichloromethane. A red crystalline powder was obtained after solvent removal, and single crystals were grown by recrystallization from a methanol solution over 5 days.[1]
Crystallization and X-ray Data Collection for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
A suitable single crystal was selected for X-ray diffraction analysis. Data collection was performed on a Rigaku Saturn CCD area-detector diffractometer using Mo Kα radiation. A multi-scan absorption correction was applied to the collected data.[1]
| Parameter | Value |
| Diffractometer | Rigaku Saturn CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 113 K |
| Absorption Correction | Multi-scan |
| Measured Reflections | 11970 |
| Independent Reflections | 3500 |
| R_int | 0.032 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.111 |
| Goodness-of-fit (S) | 1.12 |
Table 2: Data collection and refinement details for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[1]
Biological Activity and Signaling Pathways
This compound derivatives have been shown to interact with various biological targets, leading to the modulation of key signaling pathways implicated in disease.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
As previously mentioned, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile is a potent LSD1 inhibitor.[2] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its aberrant activity is associated with several types of cancer. By inhibiting LSD1, this derivative can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Figure 1: Inhibition of the LSD1 signaling pathway.
Modulation of the Hedgehog Signaling Pathway
A novel indole derivative containing a piperidine moiety, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway.[4] The Hh pathway is crucial during embryonic development and its aberrant activation is linked to certain cancers. This compound acts by repressing the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway.[4]
Figure 2: Inhibition of the Hedgehog signaling pathway.
Conclusion
The study of the crystal structure of this compound derivatives provides invaluable information for the design of novel therapeutic agents. The detailed structural data, combined with an understanding of their synthesis and biological activities, offers a solid foundation for further drug development efforts. The examples presented in this guide highlight the potential of this chemical scaffold to target a range of diseases, from cancer to parasitic infections. Future work should focus on expanding the library of crystallographically characterized derivatives and further exploring their interactions with a wider array of biological targets to unlock their full therapeutic potential.
References
- 1. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-[(2-Hydr-oxy-1-naphth-yl)(piperidin-1-yl)meth-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Piperidin-1-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Piperidin-1-ylbenzonitrile. Due to the limited publicly available quantitative data for this specific compound, this guide also incorporates qualitative data from structurally related compounds and outlines detailed, adaptable experimental protocols for determining these crucial physicochemical properties.
Introduction
This compound is a chemical compound featuring a piperidine ring attached to a benzonitrile group. The piperidine moiety is a common scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, while the benzonitrile group can participate in various chemical reactions, including covalent binding to protein residues.[1] An understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, influencing formulation, storage, and biological activity.
Solubility Profile
Table 1: Predicted and Observed Solubility of this compound and Related Compounds
| Compound Name | Structure | Solvent Type | Predicted/Observed Solubility | Reference |
| This compound | C₁₂H₁₄N₂ | Polar Aprotic (e.g., DMSO, DMF) | Predicted: Soluble | N/A |
| Nonpolar (e.g., Hexane) | Predicted: Poorly Soluble | N/A | ||
| 4-(Piperidin-4-YL)benzonitrile hydrochloride | C₁₂H₁₅ClN₂ | Water | Highly Soluble | [2] |
| 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile | C₁₃H₁₆N₂O₂S | Polar Aprotic (e.g., DMSO, DMF) | Moderately Soluble | [1] |
| Water | Poorly Soluble | [1] | ||
| 4-(1-Piperazinyl)benzonitrile | C₁₁H₁₃N₃ | Polar Organic Solvents | Soluble | [3] |
| Piperidine | C₅H₁₁N | Water, Alcohols, Ethers, Chloroform | Highly Soluble/Miscible | [4] |
| Nonpolar (e.g., Hexane) | Limited Solubility | [4] |
Stability Profile and Degradation Pathways
The stability of this compound is critical for its handling, storage, and therapeutic efficacy. While specific stability data is scarce, the chemical structure suggests potential degradation pathways. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, converting to a carboxylic acid or amide. The piperidine ring itself is generally stable but can be subject to oxidation.
A stability study on a related piperidine-containing anti-cancer drug, CLEFMA, indicated that the compound was most stable at a neutral pH and was sensitive to hydrolytic cleavage.[5][6][7] Another analog, 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile, is noted to be susceptible to hydrolysis under strongly acidic or basic conditions due to its sulfonamide linkage.[1]
Table 2: Predicted Stability of this compound Under Various Stress Conditions
| Stress Condition | Potential Degradation Pathway | Expected Stability |
| Acidic pH | Hydrolysis of the nitrile group | Potentially unstable |
| Neutral pH | - | Expected to be most stable |
| Basic pH | Hydrolysis of the nitrile group | Potentially unstable |
| Oxidation (e.g., H₂O₂) | Oxidation of the piperidine ring (N-oxide formation) | Potentially unstable |
| High Temperature | Thermal decomposition | Dependent on temperature and duration |
| Photolysis (UV/Vis light) | Photochemical degradation | To be determined experimentally |
The microbial degradation of benzonitrile, the core aromatic moiety, is known to proceed via two main enzymatic pathways: a nitrilase pathway that directly converts the nitrile to a benzoate and ammonia, and a nitrile hydratase/amidase pathway.[8]
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to quantitatively determine the solubility and stability of this compound.
Solubility Determination
A common method for determining the solubility of an organic compound involves a series of tests in different solvents.[9][10][11]
Methodology:
-
Water Solubility Test :
-
Add a small, measured amount (e.g., 25 mg) of this compound to a test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10]
-
Observe if the compound dissolves completely.
-
If soluble, test the pH of the solution with litmus or pH paper to determine if the compound is acidic or basic.[11]
-
-
Acid/Base Solubility Tests (if water-insoluble) :
-
Separately test the solubility of the compound in 5% NaOH, 5% NaHCO₃, and 5% HCl aqueous solutions using the same procedure as the water solubility test.[10]
-
Solubility in 5% NaOH suggests a weak acid.
-
Solubility in 5% NaHCO₃ suggests a strong acid.
-
Solubility in 5% HCl indicates an organic base, which is expected for this compound due to the piperidine nitrogen.[10]
-
-
Organic Solvent Solubility :
-
Qualitative assessment can be performed by adding a small amount of the compound to test tubes containing various organic solvents (e.g., DMSO, DMF, ethanol, acetone, dichloromethane, hexane) and observing dissolution.
-
For quantitative analysis, a saturated solution can be prepared, equilibrated, and the concentration of the dissolved compound measured using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Caption: General workflow for determining the solubility class of an organic compound.
Stability Testing (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[12] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5]
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water). A validated stability-indicating analytical method, typically HPLC with UV or MS detection, is required to separate and quantify the parent compound from its degradants.[5][6]
-
Acid Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[12]
-
Keep the solution at 60°C for a defined period (e.g., 24 hours), taking samples at various time points (e.g., 2, 4, 8, 24 hours).[12]
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze.[12]
-
If no degradation is observed, repeat with 1 M HCl.[12]
-
-
Base Hydrolysis :
-
Oxidative Degradation :
-
Thermal Degradation :
-
Photostability :
Caption: Workflow for conducting forced degradation (stress stability) studies.
Conclusion
While specific quantitative data for the solubility and stability of this compound are limited, a qualitative assessment based on its structural components and related compounds suggests it is likely soluble in polar organic solvents and most stable at a neutral pH. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters definitively. Such data is indispensable for advancing the development of this compound as a potential therapeutic agent or chemical intermediate, ensuring its quality, efficacy, and safety.
References
- 1. 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile (1029603-11-9) for sale [vulcanchem.com]
- 2. Buy 4-(Piperidin-4-YL)benzonitrile hydrochloride (EVT-356688) | 162997-34-4 [evitachem.com]
- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
4-Piperidin-1-ylbenzonitrile: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Piperidin-1-ylbenzonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its derivatives have been investigated for their utility in oncology, neuropharmacology, and immunology, exhibiting activities as potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its analogues. A particular focus is placed on their role as inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. When coupled with a benzonitrile moiety, it forms the this compound scaffold, a structure that has proven to be a fertile ground for the development of novel therapeutics. The chemical versatility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of derivatives with high potency and selectivity for a range of biological targets. These targets include, but are not limited to, enzymes such as Lysine-Specific Demethylase 1 (LSD1) in oncology, receptors like the P2X3 and NMDA receptors in pain and neurodegenerative disorders, and intracellular signaling complexes like the NLRP3 inflammasome in inflammatory diseases. This guide will delve into the technical details of this promising chemical scaffold.
Chemical Properties and Synthesis
The this compound scaffold is typically synthesized through nucleophilic aromatic substitution or reductive amination strategies.
General Synthesis Routes
-
Nucleophilic Aromatic Substitution: A common method involves the reaction of a piperidine derivative with an activated fluorobenzonitrile, often in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Reductive Amination: This approach involves the condensation of a 4-cyanobenzaldehyde with a piperidine derivative, followed by reduction of the resulting imine.
Example Synthesis Protocol: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
A specific example is the synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which serves as a key intermediate for anticancer and anti-malarial agents.[1]
Materials:
-
1-(Piperidin-4-yl)piperidine
-
4-Fluorobenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Methanol
Procedure:
-
A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in DMSO is prepared.
-
The solution is heated to reflux for 3 hours.
-
After cooling, 50 ml of water is added to the reaction mixture.
-
The mixture is extracted with dichloromethane.
-
The organic solvent is removed under reduced pressure to yield a red crystalline powder.
-
Single crystals can be obtained by recrystallization from a methanol solution over 5 days.[1]
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown a wide array of biological activities.
Inhibition of the NLRP3 Inflammasome
A significant area of research for this scaffold is in the development of inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Its dysregulation is implicated in a host of inflammatory diseases.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) binding to Toll-like receptors (TLRs) initiate the NF-κB signaling pathway. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis.
Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a class of compounds based on the this compound scaffold, have been identified as potent NLRP3 inhibitors.
| Compound ID | Assay | Cell Line | Stimulus | IC50 / % Inhibition |
| 1 | Pyroptosis (LDH release) | THP-1 (PMA-differentiated) | LPS/ATP | 24.9 ± 6.3% inhibition at 10 µM |
| 1 | IL-1β Release (ELISA) | THP-1 (PMA-differentiated) | LPS/ATP | 19.4 ± 0.4% inhibition at 10 µM |
| 1 | NLRP3 ATPase Activity | Recombinant human NLRP3 | - | Inhibition observed |
a) In Vitro Inhibition of IL-1β Release in THP-1 Cells
This protocol outlines the procedure for assessing the inhibitory effect of test compounds on IL-1β release from differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol-12-myristate-13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Human IL-1β ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a suitable density.
-
Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 24 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with 10 µg/mL LPS for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Pre-incubate the cells with the test compound at the desired concentration for 1 hour.
-
Stimulate the NLRP3 inflammasome by adding 5 mM ATP.
-
After the appropriate incubation time, collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
b) Pyroptosis Assay (LDH Release)
Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant.
Materials:
-
Differentiated and primed THP-1 cells (as described above)
-
Test compound
-
ATP
-
LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-6 of the IL-1β release assay protocol.
-
After stimulation with ATP, centrifuge the 96-well plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Anticancer Activity
Derivatives of this compound have been investigated as potential anticancer agents. One of the key targets in this area is Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a role in tumorigenesis. Inhibition of LSD1 by piperidine-containing compounds has shown promise in preclinical studies.
Neuropharmacological Applications
The this compound scaffold is also present in molecules with activity in the central nervous system. Derivatives have been explored as subtype-selective NMDA receptor ligands, with potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Antimicrobial Activity
Certain derivatives of this compound have demonstrated antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains, indicating their potential for development as novel anti-infective agents.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with particularly compelling data in the field of inflammation through the inhibition of the NLRP3 inflammasome. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this important class of compounds.
Future research should focus on:
-
Lead Optimization: Further SAR studies to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of disease.
-
Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets and pathways they modulate.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of these compounds.
By continuing to explore the chemical space around the this compound core, the scientific community is well-positioned to develop novel and effective treatments for a range of unmet medical needs.
References
The Versatile Scaffold of 4-Piperidin-1-ylbenzonitrile: A Technical Guide to its Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-1-ylbenzonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a basic piperidine nitrogen for salt formation and hydrogen bonding, a rigid benzonitrile group for aromatic interactions, and multiple sites for chemical modification, have made it a focal point in the quest for novel drugs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives, with a focus on their roles as anticancer, antimicrobial, and neuroprotective agents.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives is primarily achieved through nucleophilic aromatic substitution. A common and efficient method involves the reaction of a piperidine derivative with an activated fluorobenzonitrile, typically in the presence of a base and a polar aprotic solvent.
General Experimental Protocol: Synthesis of 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile
A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) is heated to reflux for 3 hours.[1] Following the reaction, water (50 ml) is added to the mixture, which is then extracted with dichloromethane (CH2Cl2).[1] The organic solvent is subsequently removed under reduced pressure to yield a crude product. Recrystallization from a suitable solvent, such as methanol, affords the purified crystalline product.[1]
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their activity as kinase inhibitors and their ability to modulate key signaling pathways involved in tumor progression.
Kinase Inhibition
The this compound moiety is a key structural component in the development of various kinase inhibitors.[2] These compounds often target the ATP-binding site of kinases, with the benzonitrile group engaging in crucial interactions within the hydrophobic pocket.
Modulation of Hypoxia-Inducible Factor 1α (HIF-1α) Pathway
Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α pathway.[3][4] Under hypoxic conditions characteristic of the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4] The activation of this pathway by specific benzamide derivatives can induce the expression of downstream targets like p21, leading to apoptosis in cancer cells.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is another critical target in cancer therapy, and piperidine-containing compounds have been investigated as inhibitors of this pathway.[5] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[5] Specific derivatives can interfere with key components of this pathway, such as the Smoothened (SMO) receptor, leading to the downregulation of Gli1 expression and subsequent inhibition of tumor growth.[5]
Cytotoxicity Data
The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetramethylpiperidine-substituted phenazine (B3962) | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.36 (mean) | [6] |
| Tetramethylpiperidine-substituted phenazine (B4126) | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.47 (mean) | [6] |
| Tetramethylpiperidine-substituted phenazine (B4125) | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.48 (mean) | [6] |
| Piperidine Derivative 20a | Prostate (DU145) | 4.9 | [7] |
| Piperidine Derivative 21a | Prostate (DU145) | 5.5 | [7] |
| Piperidine Derivative 22a | Prostate (DU145) | 4.0 | [7] |
| Cinnamic acid derivative with piperidine 1 | Colon (HCT116) | 22.4 | [8] |
| Cinnamic acid derivative with piperidine 2 | Colon (HCT116) | 0.34 | [8] |
| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | Hepatocellular (HUH7) | 4.64 | [9] |
| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | Hepatocellular (FOCUS) | 4.15 | [9] |
| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | Hepatocellular (HEPG2) | 7.22 | [9] |
| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | Breast (MCF7) | 6.09 | [9] |
| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) | Breast (T47D) | 0.31 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of growth medium.[10] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound in triplicate. Include appropriate controls (e.g., vehicle control, positive control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-2 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength between 540-595 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Applications
The this compound scaffold has also been explored for the development of novel antimicrobial agents. The sulfonamide moiety, in particular, is known to interfere with folate biosynthesis in bacteria, providing a mechanism for antibacterial activity.[11]
Antimicrobial Activity Data
The antimicrobial efficacy of piperidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperidine | Vibrio cholerae Inaba | 2000-6000 | [12][13] |
| Piperidine | Vibrio parahaemolyticus TX 2103 | 2000-6000 | [12][13] |
| Piperidine | Vibrio parahaemolyticus O3:K6 | 2000-6000 | [12][13] |
| Piperidine | Vibrio furnisii (UIR16A2) | 2000-6000 | [12][13] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[14]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[14]
-
Disk Application: Aseptically place paper disks impregnated with the test compound onto the agar surface.[14]
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[14]
Applications in Neurodegenerative Diseases
The piperidine moiety is a common feature in drugs targeting the central nervous system.[11] Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are varied and can include the inhibition of enzymes like acetylcholinesterase and the modulation of neurotransmitter receptors.[15] Further research is ongoing to fully elucidate the therapeutic potential of this class of compounds for neurological conditions.
Conclusion
The this compound scaffold represents a highly valuable and adaptable platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with significant promise in the fields of oncology, infectious diseases, and neurology. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued importance in the development of next-generation therapeutic agents. This guide has provided a comprehensive overview of the current state of research, including key synthetic methodologies, biological evaluation protocols, and quantitative activity data, to aid researchers in harnessing the full potential of this remarkable chemical entity.
References
- 1. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
- 3. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchtweet.com [researchtweet.com]
- 11. 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile (1029603-11-9) for sale [vulcanchem.com]
- 12. Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Discovery and Development of Novel 4-Piperidin-1-ylbenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to participate in key intermolecular interactions make it an invaluable component in the design of novel therapeutics. This guide delves into a specific, highly promising class of piperidine-containing compounds: 4-piperidin-1-ylbenzonitrile derivatives. These molecules have garnered significant attention for their diverse pharmacological activities, ranging from potent anticancer and antimicrobial effects to applications in neurodegenerative diseases.[2]
This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. It is designed to be a practical resource for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, fostering a deeper understanding of this important chemical space.
Synthetic Pathways to this compound Derivatives: A Practical Approach
The synthesis of this compound derivatives can be approached through several strategic routes, primarily centered around the formation of the crucial C-N bond between the piperidine ring and the benzonitrile moiety. The choice of synthetic strategy often depends on the desired substitution patterns on both rings.
Nucleophilic Aromatic Substitution: A Versatile and Direct Method
A common and effective method for synthesizing the core structure is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, from the 4-position of the benzonitrile ring by the nitrogen of a piperidine derivative.
A key intermediate, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, which has been identified as a precursor for potential anticancer and antimalarial agents, can be synthesized via this route.[3]
Experimental Protocol: Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile [3]
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO).
-
Step 2: Reflux. Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring.
-
Step 3: Work-up. After cooling to room temperature, add water (50 ml) to the reaction mixture to precipitate the product and dissolve the DMSO.
-
Step 4: Extraction. Extract the aqueous mixture with dichloromethane (CH2Cl2). The organic layer will contain the desired product.
-
Step 5: Isolation and Purification. Remove the solvent under reduced pressure to yield a red crystalline powder. Recrystallize the crude product from methanol over 5 days to obtain single crystals of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile.
Mannich Reaction for Piperidin-4-one Precursors
The Mannich reaction is a powerful tool for the synthesis of piperidin-4-one derivatives, which can serve as versatile intermediates for further elaboration into this compound analogues.[4][5] This one-pot, three-component condensation reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone.
Experimental Protocol: General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [4]
-
Step 1: Condensation. In a suitable solvent such as ethanol, combine ethyl methyl ketone, benzaldehyde or a substituted aromatic aldehyde, and ammonium acetate.
-
Step 2: Reaction. The reaction proceeds through the formation of an iminium ion from the aldehyde and ammonium acetate, which is then attacked by the enolate of ethyl methyl ketone, followed by intramolecular cyclization to form the piperidin-4-one ring.
-
Step 3: Isolation. The resulting 2,6-diaryl-3-methyl-4-piperidone can be isolated and purified by standard techniques such as recrystallization. These intermediates can then be further modified, for example, by reductive amination with a 4-aminobenzonitrile derivative.
Anticancer Activity: Targeting Key Signaling Pathways
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] These compounds have been shown to exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway as a key mechanism of action for the anticancer effects of these derivatives. This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in promoting cell growth, proliferation, and survival.
Several 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, which share structural similarities with the this compound core, have been identified as potent Akt inhibitors with IC50 values in the nanomolar range.[6] For instance, compounds 5q and 5t demonstrated significant Akt1 inhibitory potency with IC50 values of 18.0 and 21.3 nM, respectively, and exhibited desirable antiproliferative effects against prostate cancer cell lines.[6]
The inhibition of Akt prevents the phosphorylation of its downstream substrates, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound Derivatives
Caption: PI3K/Akt/mTOR pathway inhibition.
Structure-Activity Relationship (SAR) for Anticancer Activity
Systematic structural modifications of the this compound scaffold are crucial for optimizing anticancer potency and selectivity. While a comprehensive quantitative SAR for a single, focused series of these specific derivatives is still emerging, preliminary studies on related piperidine-containing compounds offer valuable insights.
For instance, in a series of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, the nature of the substituents on the aryl and acyl groups significantly influenced their analgesic and anesthetic properties, highlighting the sensitivity of the piperidine scaffold to structural changes.[7] In the context of anticancer activity, the cytotoxic effects of piperidine derivatives have been shown to vary significantly based on the side groups attached to the piperidine ring. For example, a synthesized 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride exhibited an IC50 value of 32.43 µM against A549 lung cancer cells.[8]
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1-benzyl-1-(...)-piperidin-1-ium chloride | A549 (Lung) | 32.43 | [8] |
| Piperine | HCT-8 (Colon) | 66.0 | [8] |
| Piperine | B16 (Melanoma) | 69.9 | [8] |
| Compound 5q (Akt1 inhibitor) | LNCaP (Prostate) | N/A (Potent) | [6] |
| Compound 5t (Akt1 inhibitor) | PC-3 (Prostate) | N/A (Potent) | [6] |
Note: The data presented is for a range of piperidine derivatives to illustrate the potential of the scaffold. A focused SAR table for this compound derivatives requires further dedicated studies.
Antimicrobial and Antifungal Potential: A New Frontier
Beyond their anticancer properties, this compound and related piperidine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[4][9][10] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action, and this chemical class represents a promising avenue of investigation.
Broad-Spectrum Activity
Studies have shown that various piperidine derivatives exhibit activity against a range of bacterial and fungal strains. For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, and for antifungal activity against several fungal species including Candida albicans.[4] Many of these compounds displayed good activity when compared to the standard drug ampicillin.[4]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of piperidine derivatives is highly dependent on their substitution patterns. In the study of 2,6-diaryl-3-methyl-4-piperidones, the introduction of a thiosemicarbazone moiety at the 4-position significantly enhanced the antifungal activity compared to the parent piperidin-4-one.[4] This suggests that modifications at this position are critical for antifungal efficacy.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Piperidin-4-one Derivatives [4]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| 1a | 12.5 | 25 | 25 | 50 |
| 2a | 25 | 25 | 50 | >100 |
| 3a | 25 | 50 | 50 | >100 |
| 4a | 12.5 | 25 | 25 | 50 |
| 5a | 25 | 50 | 50 | 100 |
| 6a | 50 | 50 | 100 | >100 |
| Ampicillin | 10 | 10 | 10 | - |
| Terbinafine | - | - | - | 12.5 |
Note: 'a' series denotes the piperidin-4-one core. The corresponding 'b' series (thiosemicarbazones) showed significantly enhanced antifungal activity (data not shown for brevity, refer to source).[4]
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. The synthetic accessibility of these molecules, coupled with their diverse biological activities, makes them attractive candidates for further drug discovery and development efforts.
Future research should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns are needed to build more comprehensive SAR models.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical development.
-
Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-like properties.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-(Piperidin-4-YL)benzonitrile hydrochloride (EVT-356688) | 162997-34-4 [evitachem.com]
- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 4-Piperidin-1-ylbenzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-piperidin-1-ylbenzonitrile and its analogs, key intermediates in the development of novel therapeutics. This document outlines two primary synthetic methodologies: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. Furthermore, it delves into the significant pharmacological applications of these compounds, supported by experimental protocols for biological evaluation and visual representations of the key signaling pathways they modulate.
Data Presentation: Synthesis of this compound Analogs
The following tables summarize the reaction conditions and yields for the synthesis of this compound and its analogs via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination.
Table 1: Nucleophilic Aromatic Substitution
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzonitrile | Piperidine | DMSO | Reflux | 3 | Not specified | [1] |
| 4-Bromobenzonitrile | Piperidine | DMF | Elevated | Not specified | Not specified | [2] |
| 4-Fluorobenzonitrile | 1-(Piperidin-4-yl)piperidine | DMSO | Reflux | 3 | Not specified | [1] |
| 4-Fluorobenzonitrile | 4-Hydroxypiperidine | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl (Not specified) | Not applicable | Not specified | Not specified | Not specified | 0.25 | 43 | [4] |
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (Not specified) | Not applicable | Not specified | Not specified | Not specified | 0.33 | 93 | [4] |
| 4-Bromotoluene | N-Methylbenzylamine | (NHC)Pd(allyl)Cl (Not specified) | Not applicable | Not specified | Not specified | Not specified | 0.08 | 83 | [4] |
| Aryl Bromide | Anilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Not specified | 100 (MW) | 0.17 | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile via Nucleophilic Aromatic Substitution[1]
This protocol describes the synthesis of a key analog of this compound.
Materials:
-
1-(Piperidin-4-yl)piperidine (4.37 g, 0.01 mol)
-
4-Fluorobenzonitrile (1.21 g, 0.01 mol)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Methanol
Procedure:
-
A solution of 1-(piperidin-4-yl)piperidine and 4-fluorobenzonitrile in DMSO is prepared.
-
The solution is heated to reflux for 3 hours.
-
After cooling, 50 ml of water is added to the reaction mixture.
-
The mixture is extracted with dichloromethane.
-
The organic solvent is removed under reduced pressure to yield a red crystalline powder.
-
Recrystallization from a methanol solution affords single crystals of the final product.
Protocol 2: General Protocol for Buchwald-Hartwig Amination
This generalized protocol is based on established methodologies for the palladium-catalyzed amination of aryl halides.[6][7]
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile, 1.0 equiv)
-
Amine (e.g., piperidine, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide to the flask.
-
Evacuate the flask and backfill with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound and its analogs.
Signaling Pathways
The analogs of this compound have shown significant potential in modulating key signaling pathways implicated in various diseases.
PI3K/AKT/mTOR Signaling Pathway in Cancer
Several piperidine derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[8][9]
Caption: Inhibition of the PI3K/AKT signaling pathway by piperidine analogs.
Hedgehog Signaling Pathway in Cancer
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers.[10][11] Piperidine-containing compounds have been identified as inhibitors of this pathway.
Caption: Inhibition of the Hedgehog signaling pathway by piperidine analogs.
NMDA Receptor Signaling in Neurological Disorders
Derivatives of piperidine have been identified as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. Dysregulation of NMDA receptor signaling is implicated in various neurological disorders.[2][12]
Caption: Modulation of NMDA receptor signaling by piperidine analogs.
LSD1 Inhibition in Cancer Therapy
Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in various cancers. Piperidine derivatives have been explored as LSD1 inhibitors, representing a promising therapeutic strategy.[2]
Caption: Inhibition of LSD1 by piperidine analogs leading to tumor suppressor gene activation.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with inflammatory diseases. Certain piperidine-containing molecules have been identified as inhibitors of the NLRP3 inflammasome.[5]
Caption: Inhibition of the NLRP3 inflammasome pathway by piperidine analogs.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Detailed Synthesis Protocol for 4-Piperidin-1-ylbenzonitrile: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 4-Piperidin-1-ylbenzonitrile, a valuable building block in medicinal chemistry. This protocol details a robust and reproducible method for its preparation via nucleophilic aromatic substitution, along with its key physicochemical and spectroscopic data.
Introduction
This compound is a versatile bifunctional molecule incorporating a piperidine ring and a benzonitrile moiety. The piperidine scaffold is a prevalent feature in many biologically active compounds and approved drugs, often imparting favorable pharmacokinetic properties. The nitrile group serves as a useful synthetic handle for further chemical transformations, allowing for the facile introduction of other functional groups. Consequently, this compound is a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. This application note describes a detailed procedure for its synthesis and provides essential characterization data.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the table below. This information is critical for reaction monitoring, quality control, and structural confirmation of the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| CAS Number | 1204-85-9 |
| Appearance | Off-white solid |
| Melting Point | 51 °C[1] |
| Boiling Point | 349.9 °C at 760 mmHg[1] |
| ¹H NMR (CDCl₃, 400 MHz) | See detailed protocol section for predicted shifts |
| ¹³C NMR (CDCl₃, 101 MHz) | See detailed protocol section for predicted shifts |
| IR (KBr) | See detailed protocol section for characteristic peaks |
| Mass Spectrum (EI) | See detailed protocol section for m/z values |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
-
4-Fluorobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Synthesis Workflow
Synthesis workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzonitrile (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-fluorobenzonitrile).
-
Reaction: Stir the reaction mixture at 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Predicted: ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.3 (t, 4H, -N-CH₂-), ~1.7 (m, 4H, -CH₂-), ~1.6 (m, 2H, -CH₂-). The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring. The piperidine protons will show signals in the aliphatic region.
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
Predicted: ~153 (Ar-C), ~133 (Ar-C), ~120 (CN), ~115 (Ar-C), ~100 (Ar-C), ~50 (-N-CH₂-), ~25 (-CH₂-), ~24 (-CH₂-). The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
Characteristic absorption peaks are expected around 2220 cm⁻¹ for the nitrile (C≡N) stretch, and in the regions of 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2800 cm⁻¹ (aliphatic C-H stretch), and 1600-1450 cm⁻¹ (aromatic C=C bending).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 186. Subsequent fragmentation may involve the loss of fragments from the piperidine ring.
-
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of this compound, facilitating its use in further research and drug discovery endeavors.
References
Synthetic Routes for 4-(piperidin-4-yloxy)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(piperidin-4-yloxy)benzonitrile, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in pharmaceuticals, and its functionalization at the 4-position with a cyanophenoxy group offers a versatile handle for further chemical modifications. Three primary synthetic strategies are presented: Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, and the Mitsunobu Reaction. Each route commences with the commercially available N-Boc-4-hydroxypiperidine, necessitating a final deprotection step to yield the target compound.
Comparative Overview of Synthetic Routes
The choice of synthetic route may depend on factors such as starting material availability, scalability, and tolerance of other functional groups. The following table summarizes the key aspects of the three detailed protocols.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Williamson Ether Synthesis | Route 3: Mitsunobu Reaction |
| Key Reactants | N-Boc-4-hydroxypiperidine, 4-Fluorobenzonitrile | N-Boc-4-hydroxypiperidine, 4-Cyanophenol (or derivative) | N-Boc-4-hydroxypiperidine, 4-Hydroxybenzonitrile |
| Key Reagents | Strong base (e.g., NaH) | Strong base (e.g., NaH) | Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DIAD) |
| Typical Solvents | Anhydrous DMF or THF | Anhydrous DMF or THF | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature or elevated | 0 °C to room temperature | 0 °C to room temperature |
| Key Intermediate | tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate |
| Deprotection | Acid-mediated (e.g., TFA or HCl in dioxane) | Acid-mediated (e.g., TFA or HCl in dioxane) | Acid-mediated (e.g., TFA or HCl in dioxane) |
| Anticipated Yield | Good to excellent | Good to excellent | Good, but can be sensitive to steric hindrance |
| Key Byproducts | Inorganic salts | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |
Synthetic Pathways and Experimental Workflow
The overall synthetic strategy involves the formation of the ether linkage between the piperidine and benzonitrile moieties, followed by the removal of the N-Boc protecting group.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route involves the reaction of the alkoxide of N-Boc-4-hydroxypiperidine with 4-fluorobenzonitrile. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride.
Experimental Protocol: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Fluorobenzonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 4-fluorobenzonitrile (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.
Route 2: Williamson Ether Synthesis
This classical ether synthesis involves the reaction of the sodium salt of 4-cyanophenol with a piperidine derivative bearing a suitable leaving group at the 4-position (e.g., tosylate or mesylate), or more conveniently, the reaction of the alkoxide of N-Boc-4-hydroxypiperidine with a benzonitrile derivative with a leaving group. The protocol below details the latter approach.
Experimental Protocol: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Hydroxybenzonitrile (4-cyanophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (for in-situ activation, if starting from 4-hydroxybenzonitrile)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare the tosylate of 4-hydroxybenzonitrile if not commercially available. Alternatively, and more directly, react the pre-formed alkoxide of N-Boc-4-hydroxypiperidine with a suitable 4-halobenzonitrile (this variation resembles the SNAr route).
-
For the reaction with 4-hydroxybenzonitrile, add 4-hydroxybenzonitrile (1.1 eq) to the alkoxide solution, followed by a suitable activating agent if necessary (this variation starts to resemble the Mitsunobu conditions without the redox components).
-
A more standard Williamson approach is to first activate the hydroxyl group of N-Boc-4-hydroxypiperidine (e.g., by converting it to a tosylate) and then react it with the sodium salt of 4-cyanophenol.
-
Simplified Protocol (similar to SNAr): To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes. Then, add 4-fluorobenzonitrile (1.1 eq) and allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up is performed by carefully quenching with water, followed by extraction with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Route 3: Mitsunobu Reaction
The Mitsunobu reaction provides a mild method for the formation of the ether linkage with inversion of configuration at the alcohol carbon.[1] It involves the reaction of N-Boc-4-hydroxypiperidine with 4-hydroxybenzonitrile in the presence of a phosphine and an azodicarboxylate.[1]
Experimental Protocol: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Hydroxybenzonitrile
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-hydroxybenzonitrile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography to separate the product from the triphenylphosphine oxide and the reduced hydrazine byproducts.
Final Step: N-Boc Deprotection
All three routes converge on the N-Boc protected intermediate, which must be deprotected to yield the final product. Acidic conditions are typically employed for this transformation.
Experimental Protocol: Synthesis of 4-(piperidin-4-yloxy)benzonitrile
Materials:
-
tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure using TFA:
-
Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product into DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(piperidin-4-yloxy)benzonitrile.
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add 4M HCl in dioxane (3-5 eq) at room temperature.
-
Stir for 1-3 hours. The hydrochloride salt of the product may precipitate.
-
The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, the hydrochloride salt is treated with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent.
Workflow for N-Boc Deprotection
References
Synthesis of Piperidine Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of piperidine derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and agrochemicals, making its synthesis a critical endeavor in medicinal and organic chemistry.[1][2][3] This guide outlines four robust and versatile methods for constructing the piperidine ring system: One-Pot Multicomponent Synthesis, Catalytic Hydrogenation of Pyridines, Pictet-Spengler Reaction, and Microwave-Assisted Cyclocondensation.
One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like functionalized piperidines from simple starting materials in a single synthetic operation.[1] This method is highly valued for its operational simplicity and its ability to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
Quantitative Data
The following table summarizes the results of a one-pot, three-component reaction using phenylboronic acid as a catalyst for the synthesis of various piperidine derivatives.[4]
| Entry | Aniline Derivative | Aldehyde Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reaction Time (h) | Melting Point (°C) |
| 1 | Aniline | Benzaldehyde | Ethyl Acetoacetate | Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 88 | 14 | 170-172 |
| 2 | Aniline | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ethyl 4-((4-chlorophenyl)amino)-1,6-diphenyl-2-(p-tolyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | 86 | 15 | 170-171 |
| 3 | 4-Toluidine | Benzaldehyde | Ethyl Acetoacetate | Ethyl 1,6-diphenyl-4-(p-tolylamino)-2-(p-tolyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | 85 | 14 | 178-180 |
| 4 | 4-Toluidine | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ethyl 2-(4-chlorophenyl)-1,6-diphenyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 84 | 14 | 179 |
| 5 | Aniline | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Ethyl 4-(phenylamino)-1,6-diphenyl-2-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | 82 | 16 | 210-212 |
| 6 | 4-Toluidine | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Ethyl 2-(4-nitrophenyl)-1,6-diphenyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 80 | 15 | 216 |
Experimental Protocol
A mixture of an aromatic amine (2 mmol), a β-ketoester (1 mmol), and an aromatic aldehyde (2 mmol) is prepared.[5] To this, sodium lauryl sulfate (0.02 g) is added as a catalyst, and the reaction is stirred in water (10 mL) at room temperature.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.
References
Application of 4-Piperidin-1-ylbenzonitrile in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-1-ylbenzonitrile is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a piperidine ring attached to a benzonitrile group, imparts favorable physicochemical properties, making it a valuable intermediate in the development of novel therapeutics. This document provides a comprehensive overview of the applications of this compound in drug discovery, including detailed synthesis protocols, experimental methodologies for activity assessment, and insights into its mechanisms of action in various therapeutic areas. The piperidine moiety is a prevalent feature in many central nervous system (CNS) targeting drugs, while the nitrile group can participate in key interactions with biological targets.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through several established synthetic routes. The two primary methods employed are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of a halobenzonitrile with piperidine, where the halogen atom is displaced by the piperidine nucleophile. 4-Fluorobenzonitrile is a common starting material due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzonitrile (1.0 eq) and piperidine (1.2 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Workflow for SNAr Synthesis.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and efficient method for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling a wide range of amines with aryl halides.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzonitrile (1.0 eq), piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq), and a suitable phosphine ligand like XPhos or SPhos (0.02-0.10 eq).
-
Solvent and Base: Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired product.
Caption: Buchwald-Hartwig Amination Workflow.
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity
The this compound scaffold is a key component in the design of various anticancer agents, particularly kinase inhibitors.
PI3K/Akt Signaling Pathway Inhibition:
The PI3K/Akt signaling pathway is frequently hyperactivated in many human cancers, playing a critical role in cell survival, proliferation, and metabolism.[1] Small molecule inhibitors targeting this pathway are of significant interest. Derivatives of this compound have been developed as potent inhibitors of Akt.[1] These inhibitors typically act by competing with ATP for binding to the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates.[2]
Caption: PI3K/Akt Signaling Pathway Inhibition.
Quantitative Data: Anticancer Activity
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 10h (a pyrazolopyrimidine derivative) | Pan-Akt | PC-3 (Prostate) | 3.7 | [1] |
| GSK690693 (Reference) | Pan-Akt | PC-3 (Prostate) | 14.1 | [1] |
| Compound 26 (a piperazine derivative) | - | MCF-7 (Breast) | 9.6 | [3] |
| Compound 27 (a piperazine derivative) | - | MCF-7 (Breast) | 16.8 | [3] |
| Compound 28 (a piperazine derivative) | - | MCF-7 (Breast) | 19.5 | [3] |
| Compound 7b (an oxazole-4-carbonitrile derivative) | Aurora A Kinase | Kelly (Neuroblastoma) | 1.9 | [4] |
| Doxorubicin (Reference) | - | Kelly (Neuroblastoma) | ~1.3 | [4] |
Experimental Protocol: In Vitro Akt Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human Akt enzyme, ATP, kinase buffer, and a suitable substrate (e.g., a peptide with a phosphorylation site for Akt). The test compound (this compound derivative) and a reference inhibitor. A detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure: a. Prepare a serial dilution of the test compound in kinase buffer. b. In a 96-well plate, add the Akt enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: a. The luminescence signal is measured using a plate reader. b. The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. c. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hedgehog Signaling Pathway Inhibition:
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers.[5] The Smoothened (SMO) receptor is a key component of this pathway and a major target for cancer therapy.[6] Certain indole derivatives incorporating a piperidine moiety have been identified as potent inhibitors of the Hh pathway by targeting the SMO receptor.[5][6]
Caption: Hedgehog Signaling Pathway Inhibition.
Quantitative Data: Hedgehog Pathway Inhibition
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| LKD1214 (an indole derivative) | SMO | Hh pathway activation | 0.023 | [6] |
| Vismodegib (Reference) | SMO | Hh pathway activation | ~0.023 | [6] |
Neurological Disorders
The piperidine scaffold is a well-established pharmacophore in the development of drugs for neurological disorders, including Alzheimer's disease.[7]
Multi-Target Approach for Alzheimer's Disease:
Derivatives of this compound have been investigated as multi-target agents for Alzheimer's disease. For instance, piperidine-flavone hybrids have been designed to inhibit acetylcholinesterase (AChE) and reduce amyloid-beta (Aβ) peptide-induced toxicity.[8]
Quantitative Data: Anti-Alzheimer's Activity
| Compound ID | Target/Activity | Cell Line | IC₅₀ (µM) | Reference |
| 5a (piperidine-flavone derivative) | Aβ peptide production inhibition | SH-SY5Y (Neuroblastoma) | 44.20 | [8] |
| 5c (piperidine-flavone derivative) | Aβ peptide production inhibition | SH-SY5Y (Neuroblastoma) | 50.53 | [8] |
| 5j (piperidine-flavone derivative) | Aβ peptide production inhibition | SH-SY5Y (Neuroblastoma) | 49.25 | [8] |
| Donepezil (Reference) | AChE inhibitor | - | - | [8] |
Experimental Protocol: In Vitro Neuroprotective Assay (MTT Assay)
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the test compounds (piperidine-flavone derivatives) for 1-2 hours.
-
Induction of Toxicity: Add Aβ peptide to the wells to induce cytotoxicity and incubate for 24 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect of the compounds is determined by their ability to increase cell viability in the presence of the Aβ peptide.
Antimicrobial Activity
The this compound core can be incorporated into molecules with antimicrobial properties.
Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its amenability to efficient synthetic methodologies, such as SNAr and Buchwald-Hartwig amination, allows for the creation of diverse chemical libraries. The resulting derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. The ability of this scaffold to be incorporated into molecules that modulate key biological pathways, such as the PI3K/Akt and Hedgehog signaling pathways, underscores its importance for the development of targeted therapies. The protocols and data presented herein provide a foundational resource for researchers and scientists engaged in the exploration and application of this compound in the pursuit of novel and effective therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
The Role of 4-Piperidin-1-ylbenzonitrile in the Development of Novel Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-1-ylbenzonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of potent and selective enzyme inhibitors. Its inherent structural features, including the piperidine ring and the benzonitrile group, provide a unique framework for designing molecules that can effectively interact with the active sites of various enzymes. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the development of enzyme inhibitors for various therapeutic areas.
Overview of Therapeutic Applications
Derivatives of this compound have been investigated for their inhibitory activity against a range of enzymes implicated in diseases such as cancer, metabolic disorders, and inflammatory conditions. The piperidine moiety can be readily functionalized to optimize binding affinity and selectivity, while the benzonitrile group can participate in key interactions within the enzyme's active site. This has led to the development of inhibitors for several important enzyme targets.[1][2][3]
Key Enzyme Targets and Therapeutic Areas:
-
Acetyl-CoA Carboxylase (ACC): Inhibition of ACC is a promising strategy for the treatment of metabolic diseases like obesity and type 2 diabetes.[4]
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are an established class of drugs for managing type 2 diabetes.[5]
-
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme is implicated in the progression of certain cancers, making it a target for anti-cancer drug development.[6]
-
NLRP3 Inflammasome: Inhibition of the NLRP3 inflammasome is a potential therapeutic approach for a variety of inflammatory diseases.[7][8]
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[9][10]
Quantitative Data on Enzyme Inhibition
The following table summarizes the inhibitory activities of various derivatives incorporating the this compound scaffold against their respective enzyme targets.
| Compound ID/Description | Target Enzyme | IC50 (µM) | Reference |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 | [9] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 | [9] |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 1.4621 - 6.7805 | [5] |
| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one derivative (SN33638) | AKR1C3 | 0.013 | [6] |
| Modulated 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inhibition of pyroptosis down to 1 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and protocols for key enzyme inhibition assays.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the nucleophilic aromatic substitution of a fluorine atom on a benzonitrile ring with a piperidine derivative.
Protocol 1: Synthesis of 4-(4-Substituted-piperidin-1-yl)benzonitrile
-
Reaction Setup: In a round-bottom flask, dissolve the desired 4-substituted piperidine (1.0 eq) and 4-fluorobenzonitrile (1.0 - 1.2 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 120°C.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-(4-substituted-piperidin-1-yl)benzonitrile.
Enzyme Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of compounds against specific enzymes. Researchers should optimize these protocols based on their specific laboratory conditions and reagents.
Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5). Prepare a stock solution of the DPP-4 substrate (e.g., Gly-Pro-AMC) and the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over a period of 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0). Prepare stock solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable solvent.
-
Assay Plate Setup: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10-20 minutes. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in enzyme inhibitor development.
Caption: General workflow for the development of enzyme inhibitors.
Caption: Simplified signaling pathway of DPP-4 inhibition.
Caption: Logical relationship in SAR studies.
References
- 1. Buy 4-(Piperidin-4-YL)benzonitrile hydrochloride (EVT-356688) | 162997-34-4 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-(4-Methyl-piperidin-1-yl)-benzonitrile | 85872-87-3 [smolecule.com]
- 4. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 4-Piperidin-1-ylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological evaluation of 4-Piperidin-1-ylbenzonitrile derivatives, a class of compounds with promising therapeutic potential in oncology, infectious diseases, and neurology. This document outlines detailed protocols for key experiments and presents quantitative data to facilitate the assessment of structure-activity relationships (SAR) and guide further drug development efforts.
Rationale for Biological Evaluation
The this compound scaffold is a versatile pharmacophore present in a variety of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad range of pharmacological activities, including but not limited to anticancer, antimalarial, antimicrobial, and neurological effects.[2][3][4] The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide or carboxylic acid, while the piperidine ring can be substituted to modulate physicochemical properties and target interactions. These characteristics make this class of compounds an attractive starting point for medicinal chemistry campaigns.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological data for various this compound and related piperidine derivatives.
Anticancer Activity
The cytotoxic potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative A | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [5] |
| Derivative B | MCF-7 | Breast Adenocarcinoma | 18.23 - 100 | [6] |
| Derivative C | MDA-MB-231 | Breast Adenocarcinoma | 4.7 | [7] |
| Derivative D | HCT-116 | Colon Carcinoma | - | [8] |
| Derivative E | HeLa | Cervical Adenocarcinoma | 3.6 - 39.7 | [9] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Antimalarial Activity
Several piperidine derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |
| 12a | W2 (resistant) | 11.06 | [2] |
| 12d | 3D7 (sensitive) | 13.64 | [2] |
| 13b | 3D7 (sensitive) | 4.19 | [2] |
| 13b | W2 (resistant) | 13.30 | [2] |
| 14d | 3D7 (sensitive) | 14.85 | [2] |
| SW042 | 3D7 (sensitive) | 140 - 190 | [10] |
| SW584 | 3D7 (sensitive) | - | [10] |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 19 | Staphylococcus aureus | 16 | [11] |
| Compound 20 | Staphylococcus aureus | 6.25 | [3] |
| Compound 21 | Enterococcus faecium | 16 | [11] |
| Compound 23 | Enterococcus faecalis (Vancomycin-Linezolid-resistant) | 16 | [11] |
| Compound 27 | Enterococcus faecium (Vancomycin-resistant) | 16 | [11] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the physicochemical properties of the test compounds.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only controls.[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimalarial Susceptibility Assay
This protocol describes an in vitro method for assessing the antimalarial activity of the derivatives against P. falciparum.[14]
Materials:
-
P. falciparum strains (e.g., 3D7, W2)
-
Human red blood cells
-
Malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 10% human serum or 0.5% Albumax II)[14]
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescent dye (e.g., SYBR Green I)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in a low oxygen environment at 3-5% hematocrit.[14]
-
Compound Dilution: Prepare serial dilutions of the test compounds in malaria culture medium in a 96-well plate.
-
Inoculation: Add parasitized red blood cells (1% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a modular chamber with the specified gas mixture at 37°C.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.[15][16]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)[15]
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates[15]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Perform two-fold serial dilutions of the test compounds in MHB in a 96-well plate.[15]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[16]
-
Inoculation: Dilute the standardized inoculum and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of the derivatives for a specific receptor target.[17][18]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[17]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[17]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key aspects of the evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mmv.org [mmv.org]
- 15. benchchem.com [benchchem.com]
- 16. apec.org [apec.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: In Vitro and In Vivo Activity of 4-Piperidinecyanide and Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological activities of 4-piperidinecyanide and related piperidine derivatives, summarizing their in vitro and in vivo efficacy across various therapeutic targets. The information is compiled from recent scientific literature to support further research and development in this area.
Overview of Biological Activities
4-Piperidinecyanide and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as:
-
T-type Calcium Channel Blockers: Offering potential for the treatment of neuropathic pain.[1]
-
Enzyme Inhibitors: Including acetyl-CoA carboxylase (ACC), phosphoinositide 3-kinase delta (PI3Kδ), and cholinesterases (AChE and BuChE), indicating applications in metabolic diseases, cancer, and neurodegenerative disorders, respectively.[2][3][4][5][6][7]
-
Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[8][9][10]
-
Antiviral Agents: Particularly as non-nucleoside HIV-1 reverse transcriptase inhibitors.[11]
Data Presentation: Quantitative Activity
The following tables summarize the quantitative data for various 4-piperidinecyanide and related piperidine derivatives, providing a comparative view of their potency.
Table 1: T-type Calcium Channel and hERG Channel Inhibitory Activity [1]
| Compound | Target | % Inhibition at 10 µM | IC50 (µM) |
| Several Derivatives | T-type Calcium Channel | 61.85 - 71.99 | Not specified |
| Several Derivatives | hERG Channel | Not specified | 1.57 ± 0.14 - 4.98 ± 0.36 |
Table 2: PI3Kδ Inhibitory and Anti-proliferative Activity [4]
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| A5 | PI3Kδ | 1.3 | SU-DHL-6 | 0.16 |
| A8 | PI3Kδ | 0.7 | SU-DHL-6 | 0.12 |
| Idelalisib (Reference) | PI3Kδ | 1.2 | Not specified | Not specified |
Table 3: Cholinesterase Inhibitory Activity [5][6][7]
| Compound | Target Enzyme | IC50 |
| 5h | AChE | 6.83 nM |
| 5k | AChE | 2.13 nM |
| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 µM |
| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 µM |
| Donepezil (Reference) | AChE | Not specified |
Table 4: Antiplatelet Activity [12]
| Compound | Target | IC50 |
| PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) | Platelet Aggregating Factor-induced Aggregation | 0.06 mM |
| PD3 | Platelet Aggregating Factor-induced Aggregation | 80 mM |
| Acetyl Salicylic Acid (Reference) | Platelet Aggregating Factor-induced Aggregation | 150 µM |
Table 5: Antiviral Activity against HIV-1 [11]
| Compound Class | Target | EC50 |
| Piperidin-4-yl-aminopyrimidine derivatives | Wild-type HIV-1 | Single-digit nanomolar |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro T-type Calcium Channel Inhibition Assay
Principle: This assay evaluates the ability of test compounds to inhibit T-type calcium channels, often using patch-clamp electrophysiology on cells expressing the channel.[1]
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the α1G subunit of the T-type calcium channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed.
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms.
-
Compound Application: Test compounds are dissolved in an appropriate solvent and diluted in the extracellular solution to the desired final concentrations. The solution is perfused over the cells.
-
Data Acquisition and Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
In Vitro PI3Kδ Enzyme Inhibition Assay
Principle: This biochemical assay measures the inhibition of PI3Kδ kinase activity by quantifying the amount of ADP produced from the phosphorylation of phosphatidylinositol (PI).
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing PI3Kδ enzyme, PI substrate, ATP, and a reaction buffer.
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced is quantified using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase-based detection system.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the PI3Kδ activity. IC50 values are calculated from the dose-response curves.
In Vitro Cell Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cells (e.g., SU-DHL-6) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined from the dose-response curves.
In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
Principle: The SNL model is a widely used surgical model in rodents that mimics neuropathic pain in humans, characterized by mechanical allodynia.[1]
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated.
-
Behavioral Testing (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specific time point after the surgery.
-
Post-treatment Assessment: The PWT is measured at various time points after compound administration to evaluate the analgesic effect.
-
Data Analysis: The change in PWT is compared between the compound-treated group and the vehicle-treated group.
Visualizations
The following diagrams illustrate key concepts and workflows related to the activity of 4-piperidinecyanide and related derivatives.
Caption: PI3Kδ signaling pathway and the inhibitory action of piperidine derivatives.
Caption: General workflow for in vitro and in vivo screening of piperidine derivatives.
References
- 1. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of the Piperidine Scaffold in the Synthesis of Novel Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and safer anti-inflammatory drugs, the piperidine scaffold has emerged as a crucial pharmacophore. While specific research on 4-Piperidin-1-ylbenzonitrile as a direct precursor is not extensively documented, a significant body of evidence highlights the importance of closely related piperidine-containing molecules, such as piperidin-4-one and 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, in the development of potent anti-inflammatory agents. These compounds show promise in modulating key inflammatory pathways and offer a versatile platform for the design of next-generation therapeutics.
This application note provides a comprehensive overview of the synthesis, mechanism of action, and experimental protocols for evaluating anti-inflammatory agents derived from the broader piperidine structural class. The information is intended for researchers, scientists, and professionals in the field of drug development.
Application of Piperidine Derivatives in Anti-inflammatory Drug Discovery
Piperidine and its derivatives are integral to the structure of numerous biologically active compounds and approved drugs. In the context of inflammation, these scaffolds are utilized to synthesize molecules that can effectively target and inhibit pro-inflammatory signaling pathways.
A notable class of such compounds are the 3,5-bis(arylidene)-4-piperidone (BAP) derivatives. These molecules, which feature a central piperidin-4-one ring, have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Furthermore, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. This highlights the versatility of the piperidine scaffold in creating diverse chemical entities with significant anti-inflammatory potential.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of various piperidine derivatives has been quantified through in vitro and in vivo studies. The following table summarizes key quantitative data for representative compounds, demonstrating their potent activity.
| Compound Class | Specific Compound | Assay | Target/Marker | IC50 / Inhibition | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Compound 6e | NO Production Inhibition (LPS-stimulated RAW 264.7 macrophages) | Nitric Oxide (NO) | IC50 = 0.86 μM | [1] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Compound 6e | TNF-α Production Inhibition (LPS-stimulated RAW 264.7 macrophages) | TNF-α | IC50 = 1.87 μM | [1] |
| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone | Compounds 4-7 | IL-6 and TNF-α Secretion (LPS-induced) | IL-6, TNF-α | Significant Inhibition | [2] |
| N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones | Compound c6 and c10 | Inhibition of LPS-stimulated production in RAW 264.7 cells | TNF-α, IL-6, IL-1β, PGE2, NO | Potent Inhibition | [3] |
| Piperidin-4-one imine derivative | Compound 2 | In-vitro anti-inflammatory response (protein denaturation) | Protein Denaturation | 71.3% inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and evaluation of piperidine-based anti-inflammatory agents.
Protocol 1: Synthesis of 3,5-bis(arylidene)-4-piperidones
This protocol describes a general method for the Claisen-Schmidt condensation reaction to synthesize 3,5-bis(arylidene)-4-piperidone derivatives.
Materials:
-
Appropriate aromatic aldehyde
-
Piperidin-4-one hydrochloride
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Dissolve the aromatic aldehyde and piperidin-4-one hydrochloride in ethanol.
-
Add aqueous sodium hydroxide solution dropwise to the mixture while stirring at room temperature.
-
Continue stirring for the time specified in the specific research protocol, typically ranging from a few hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3,5-bis(arylidene)-4-piperidone.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol outlines the procedure for assessing the ability of a compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, as an indicator of NO production, using the Griess Reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate a general synthesis workflow and a key inflammatory signaling pathway targeted by these compounds.
Caption: General workflow for the synthesis of piperidine-based anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway by piperidine-based compounds.
Conclusion
The piperidine scaffold is a validated and highly versatile starting point for the development of novel anti-inflammatory agents. While the direct synthetic utility of this compound for this purpose requires further investigation, the broader class of piperidine derivatives, particularly those based on the piperidin-4-one and 2-(piperidin-4-yl)-1H-benzo[d]imidazole cores, has demonstrated significant potential. The data and protocols presented herein provide a solid foundation for researchers to explore and expand upon this promising area of medicinal chemistry, with the ultimate goal of delivering new and improved treatments for inflammatory diseases.
References
- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Piperidin-1-ylbenzonitrile Derivatives as T-type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to synthesize and evaluate 4-piperidin-1-ylbenzonitrile derivatives as potential T-type calcium channel blockers. T-type calcium channels, particularly the CaV3.2 subtype, are crucial in the pathophysiology of various neurological disorders, including neuropathic pain, making them a key target for novel analgesic therapies.
Introduction
T-type calcium channels are low-voltage activated calcium channels that play a significant role in neuronal excitability and signaling. Their upregulation in dorsal root ganglion neurons is strongly associated with the hyperexcitability that leads to neuropathic pain states. Therefore, the development of selective T-type calcium channel blockers is a promising strategy for the treatment of chronic pain. The this compound scaffold represents a potential chemical starting point for the discovery of novel modulators of these channels.
Data Presentation
While specific quantitative data for this compound derivatives as T-type calcium channel blockers is not extensively available in the public domain, the following tables summarize the activity of structurally related piperidine derivatives to provide a comparative context for screening efforts.
Table 1: In Vitro Activity of Piperidine Derivatives on T-type Calcium Channels
| Compound ID | Structure | T-type Channel Subtype | Assay Type | IC50 (µM) | Source |
| Compound A | 4-Piperidinecarboxylate Derivative | α1G (CaV3.1) | Patch Clamp | 1.57 ± 0.14 | [1] |
| Compound B | 4-Piperidinecyanide Derivative | α1G (CaV3.1) | Patch Clamp | 4.98 ± 0.36 | [1] |
| Mibefradil | (Reference Compound) | T-type (non-selective) | Various | ~2 | [2] |
| NNC 55-0396 | (Reference Compound) | T-type (potent) | Various | Sub-micromolar | [3] |
| ML218 | (Reference Compound) | CaV3.2 / CaV3.3 | Various | ~0.3 | [3] |
Disclaimer: The compounds listed above are structurally related to the this compound core but are not direct derivatives. This data is provided for comparative purposes to guide initial screening concentrations and expected potency ranges.
Table 2: In Vivo Efficacy of a Representative Piperidine Derivative in a Neuropathic Pain Model
| Compound ID | Animal Model | Route of Administration | Dose | Outcome | Source |
| Compound 31a | Spared Nerve Injury (SNL) in Rats | Intrathecal | 10 µg | Reversal of mechanical allodynia | [1] |
Experimental Protocols
Synthesis of 4-(4-Arylpiperidin-1-yl)benzonitrile Derivatives
This protocol is adapted from the synthesis of related 4-substituted piperidine derivatives.
Objective: To synthesize a library of 4-(4-arylpiperidin-1-yl)benzonitrile derivatives for screening.
Materials:
-
4-Fluorobenzonitrile
-
Appropriately substituted 4-arylpiperidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the desired 4-arylpiperidine (1.0 eq) in DMF, add 4-fluorobenzonitrile (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-(4-arylpiperidin-1-yl)benzonitrile derivative.
-
Characterize the final compound by NMR and mass spectrometry.
In Vitro Evaluation of T-type Calcium Channel Blockade
Objective: To determine the inhibitory effect of test compounds on T-type calcium currents in a heterologous expression system.
Materials:
-
HEK-293 cells stably expressing human CaV3.2 channels.
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with TEAOH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Test compounds dissolved in DMSO and diluted in external solution.
Procedure:
-
Culture HEK-293 cells expressing CaV3.2 channels on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a holding potential of -100 mV to ensure channels are in a closed (resting) state.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the T-type currents in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the concentration-response curve with a Hill equation.
Objective: To rapidly screen a library of compounds for their ability to inhibit T-type calcium channel activity.
Materials:
-
HEK-293 cells co-expressing a T-type calcium channel (e.g., CaV3.2) and an inwardly rectifying potassium channel (e.g., Kir2.3).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing solution (assay buffer with a high concentration of KCl, e.g., 90 mM).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed the engineered HEK-293 cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer.
-
Remove the culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
During incubation, prepare serial dilutions of the test compounds in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the test compounds to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will record a baseline fluorescence, then add the depolarizing solution to all wells, and continue to record the fluorescence signal to measure calcium influx.
-
The increase in fluorescence upon depolarization is indicative of T-type calcium channel activity. Inhibition of this signal by a test compound suggests a blocking effect.
-
Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
In Vivo Evaluation in a Neuropathic Pain Model
Objective: To assess the analgesic efficacy of lead compounds in a well-established model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Von Frey filaments for assessing mechanical allodynia.
-
Test compound formulated for the desired route of administration (e.g., intrathecal, oral).
Procedure:
-
Anesthetize the rat and perform the SNL surgery. This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Allow the animals to recover for a period of 7-14 days, during which they will develop signs of neuropathic pain, such as mechanical allodynia.
-
Establish a baseline pain threshold by measuring the paw withdrawal threshold to von Frey filament stimulation on the ipsilateral (operated) and contralateral (non-operated) hind paws.
-
Administer the test compound or vehicle to the animals.
-
Measure the paw withdrawal threshold at various time points after compound administration.
-
An increase in the paw withdrawal threshold on the ipsilateral side indicates an analgesic effect of the compound.
-
Analyze the data to determine the magnitude and duration of the anti-allodynic effect.
Visualizations
Signaling Pathway
Caption: T-type calcium channel signaling in neuropathic pain.
Experimental Workflows
Caption: Drug discovery workflow for T-type calcium channel blockers.
Caption: Whole-cell patch clamp experimental workflow.
References
- 1. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells [biomolther.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Piperidin-1-ylbenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-piperidin-1-ylbenzonitrile. It is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNA_r_): This method typically involves the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with piperidine. The fluorine atom is a good leaving group, and the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can be used with a variety of aryl halides (chlorides, bromides, iodides) and piperidine. It requires a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine. It is a classical method that often requires higher reaction temperatures compared to the Buchwald-Hartwig amination.
Q2: My Buchwald-Hartwig amination reaction is not working or giving low yields. What are the common causes?
A2: Low yields in Buchwald-Hartwig aminations are frequently due to one or more of the following:
-
Poor quality of reagents or solvent: The presence of moisture or oxygen can deactivate the palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Inactive catalyst: The palladium precatalyst may not be properly activated to the active Pd(0) species, or the active catalyst may have decomposed.
-
Inappropriate choice of ligand or base: The ligand plays a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often required. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Suboptimal reaction temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause catalyst decomposition.
Q3: What are the common side products in the synthesis of this compound?
A3: A common side product, particularly in Buchwald-Hartwig aminations, is the hydrodehalogenation of the starting aryl halide (e.g., formation of benzonitrile from 4-chlorobenzonitrile). This occurs when the aryl halide reacts with a hydride source in a competing reaction pathway.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by flash column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a highly pure product. High-Performance Liquid Chromatography (HPLC) is another option for achieving high purity.[1]
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst due to oxygen or moisture. | Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Use anhydrous, degassed solvents. |
| Poor quality of reagents. | Purify starting materials. Ensure the base is fresh and of high quality. | |
| Inappropriate catalyst system. | Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky phosphine ligands (e.g., XPhos, SPhos). Consider using a pre-formed, air-stable precatalyst.[1] | |
| Reaction Stalls Before Completion | Catalyst decomposition. | Lower the reaction temperature. Use a more robust ligand to stabilize the palladium center. |
| Product inhibition. | A higher catalyst loading may be necessary in some cases. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Impurities in the reaction mixture. | Ensure all reagents and solvents are pure. |
| Non-optimal reaction conditions. | Adjust the ligand-to-palladium ratio and the choice of base. Ensure a strictly inert atmosphere is maintained throughout the reaction. |
Nucleophilic Aromatic Substitution (SNA_r_) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficiently activated aryl halide. | 4-Fluorobenzonitrile is generally the most reactive starting material for this reaction. 4-Chlorobenzonitrile may require more forcing conditions. |
| Low reaction temperature. | Increase the reaction temperature. The use of a high-boiling polar aprotic solvent like DMSO or DMF can facilitate this. | |
| Ineffective base. | Ensure a suitable base (e.g., K₂CO₃, DIPEA) is used in sufficient quantity to neutralize the HX formed. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize quantitative data for the synthesis of this compound and its analogs under various conditions.
Table 1: Buchwald-Hartwig Amination of 4-Halobenzonitriles with Piperidine/Analogs
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ (1.25) | XantPhos (5) | DBU | DMF | 100 | 24 | 87 |
| 2 | 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (1.25) | XantPhos (5) | DBU | DMF | 100 | 24 | 83 |
| 3 | 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 0.25 | 43 |
| 4 | 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 0.33 | 93 |
Data extracted from studies on similar substrate systems to provide a comparative overview.
Table 2: Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile with Piperidine Derivatives
| Entry | Piperidine Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxypiperidine | K₂CO₃ | DMSO | 120 | 6.5 | 94 |
| 2 | 1-(Piperidin-4-yl)piperidine | None specified | DMSO | Reflux | 3 | Not specified, product isolated |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4-Chlorobenzonitrile
-
Piperidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry Schlenk flask.
-
Add the sodium tert-butoxide (1.4 equivalents).
-
Add 4-chlorobenzonitrile (1.0 equivalent).
-
Add anhydrous, degassed toluene.
-
Add piperidine (1.2 equivalents) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile
Materials:
-
4-Fluorobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 4-fluorobenzonitrile (1.0 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ullmann Condensation of 4-Iodobenzonitrile
Materials:
-
4-Iodobenzonitrile
-
Piperidine
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 4-iodobenzonitrile (1.0 equivalent) and piperidine (1.5 equivalents).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can be long (12-48 hours).
-
Upon completion, cool the reaction mixture and quench with aqueous ammonia solution to complex the copper salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Experimental workflow for Nucleophilic Aromatic Substitution.
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
References
Troubleshooting common issues in piperidine synthesis
Welcome to the Technical Support Center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow color in piperidine is typically due to oxidation byproducts.[1] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, you can consider azeotropic distillation with water.[3] Another effective method is selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride. To resolve this, you can try re-dissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are the typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, thionation of an amide can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1] A novel two-step method combining biocatalytic C-H oxidation and nickel-catalyzed radical cross-coupling has been reported as high-yielding.[4]
Troubleshooting Guides by Synthetic Method
Reductive Amination of Glutaraldehyde
Reductive amination of glutaraldehyde with a primary amine is a common method for synthesizing N-substituted piperidines.
Q: I am getting a low yield in my reductive amination reaction. What are the common causes?
A: Low yields in the reductive amination of glutaraldehyde can arise from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine and glutaraldehyde is a crucial equilibrium-driven step.
-
Suboptimal pH: The pH of the reaction medium is critical. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Reducing Agent Issues: The choice and handling of the reducing agent are important. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is more selective for the iminium ion over the aldehyde.[5] However, its effectiveness can be compromised by moisture.
-
Side Reactions: Glutaraldehyde can polymerize, especially under basic conditions. Over-alkylation of the amine is also a possibility.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Hofmann-Löffler-Freytag Reaction
This reaction is used to form pyrrolidines or piperidines from N-haloamines.[6]
Q: My Hofmann-Löffler-Freytag reaction is not working or giving a poor yield. What should I check?
A: Challenges with this reaction often relate to the radical nature of the mechanism and the harsh reaction conditions.
-
N-Haloamine Instability: The N-haloamine starting material can be unstable. N-bromoamines are less thermally stable than N-chloroamines.[6]
-
Acid Strength: The reaction traditionally requires a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to promote the formation of the nitrogen-centered radical.[6]
-
Initiation: The reaction can be initiated thermally or photochemically. For thermal initiation, N-chloroamines often give better yields for pyrrolidines, while N-bromoamines may be more suitable for photochemical initiation.[6]
-
Intramolecular Hydrogen Abstraction: The key step is a 1,5-hydrogen abstraction. If the conformation of the alkyl chain is unfavorable, this step will be inefficient.
Pictet-Spengler Reaction
This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[7]
Q: I am observing low diastereoselectivity in my Pictet-Spengler reaction. What are the potential causes?
A: Low diastereoselectivity can be influenced by several factors:
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity.
-
Nature of the Aromatic Ring: Electron-rich aromatic rings like indoles or pyrroles generally give higher yields under milder conditions. Less nucleophilic rings, such as a phenyl group, may require higher temperatures and stronger acids, which can negatively impact selectivity.[7]
-
Iminium Ion Formation: The facial selectivity of the nucleophilic attack on the iminium ion intermediate dictates the final stereochemistry. The choice of acid catalyst can influence this.
Data Presentation
Table 1: Comparison of Piperidine Synthesis Methods
| Synthetic Method | Key Reactants | Typical Reagents/Catalysts | Reaction Time | Temperature | Typical Yield (%) | Key Advantages | Common Issues |
| Catalytic Hydrogenation | Pyridine derivative | PtO₂, Pd/C, Rh/C, H₂ | 4-24 hours[1] | Room Temp to 80°C[1] | >99[8] | High yielding, atom economical. | Catalyst poisoning, over-reduction, requires high pressure.[1][9] |
| Reductive Amination | Dicarbonyl (e.g., glutaraldehyde), Amine | NaBH₃CN, NaBH(OAc)₃, Acetic Acid | Several hours | Room Temperature | Good, but variable[1] | Versatile, one-pot reaction.[1] | Inefficient iminium ion formation, side reactions. |
| Hofmann-Löffler-Freytag | N-haloamine | H₂SO₄, CF₃COOH, UV light | Variable | Variable | Moderate | C-H functionalization. | Harsh acidic conditions, unstable intermediates.[6] |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | HCl, H₂SO₄, TFA | Variable | Variable | High with activated rings[7] | Forms tetrahydroisoquinolines. | Requires electron-rich arenes for mild conditions, low diastereoselectivity.[7][10] |
| Novel Two-Step Method | Piperidine, Coupling Partner | Enzyme catalyst, Nickel catalyst | 12-24 hours | Room Temperature | High-yielding[4] | Drastically reduces step count, mild conditions.[4] | Newer method, may require specialized catalysts. |
Experimental Protocols
Protocol 1: Reductive Amination of Glutaraldehyde
This protocol describes a general procedure for the synthesis of an N-substituted piperidine from glutaraldehyde and a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Glutaraldehyde (50% aqueous solution, 1.05 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in methanol in a round-bottom flask.
-
Adjust the pH of the solution to approximately 4-6 by the dropwise addition of acetic acid.
-
Add the glutaraldehyde solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the iminium/enamine intermediate.
-
In a separate flask, dissolve the sodium cyanoborohydride in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved.
-
Stir the reaction overnight at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add dichloromethane and saturated sodium bicarbonate solution to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Hofmann-Löffler-Freytag Reaction
This protocol provides a general guideline for the synthesis of a piperidine derivative via the Hofmann-Löffler-Freytag reaction.
Materials:
-
N-haloamine (e.g., N-chloroamine)
-
Concentrated sulfuric acid
-
Inert solvent (e.g., trifluoroacetic acid)
-
UV lamp (for photochemical initiation)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-haloamine in the inert solvent in a quartz reaction vessel.
-
Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
-
For photochemical initiation, irradiate the solution with a UV lamp at room temperature. For thermal initiation, heat the solution to the required temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Make the solution basic by the slow addition of a concentrated sodium hydroxide solution while cooling.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of a tetrahydroisoquinoline.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the β-arylethylamine and the aldehyde or ketone in the chosen solvent.
-
Add the acid catalyst dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Hofmann-Löffler-Freytag Reaction Mechanism
Caption: Mechanism of the Hofmann-Löffler-Freytag reaction.
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
General Experimental Workflow for Piperidine Synthesis
Caption: A general experimental workflow for piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 6. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Piperidin-1-ylbenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Piperidin-1-ylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 4-fluorobenzonitrile with piperidine in a suitable solvent, often with a base to neutralize the hydrofluoric acid byproduct.[1][2]
Q2: What are the typical yields and purities achievable for this reaction?
A2: With optimized conditions, yields can be quite high. For analogous reactions, such as the synthesis of 4-(4-Hydroxy-piperidin-1-yl)-benzonitrile, yields of up to 94% have been reported.[2] Purity is highly dependent on the purification method, with recrystallization and chromatography being common techniques to achieve high purity.
Q3: What are the key factors influencing the success of the synthesis?
A3: Several factors are critical for a successful synthesis:
-
Reagent Quality: Ensure the purity of 4-fluorobenzonitrile and piperidine.
-
Solvent: A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is often used to facilitate the reaction.[1]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. A common temperature is 120°C.[2]
-
Reaction Time: Sufficient reaction time is necessary for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Base: The presence of a base, such as potassium carbonate, can improve the yield by neutralizing the acid formed during the reaction.[2]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (4-fluorobenzonitrile and piperidine), and potential side products from undesired reactions. If the reaction temperature is too high or the reaction time is too long, decomposition of the product or starting materials may occur.
Q5: What are the recommended purification methods for this compound?
A5: The most common and effective purification method is recrystallization. Methanol or ethanol/water mixtures are often used as solvents for recrystallization.[1] For very high purity requirements, column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Low Yield
Problem: My reaction is resulting in a low yield of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time or temperature. | Increased conversion of starting materials to the desired product. |
| Suboptimal Reaction Temperature | Ensure the reaction is heated to the optimal temperature. For the reaction in DMSO, 120°C is a good starting point.[2] Lower temperatures will result in a slower reaction, while excessively high temperatures can lead to decomposition. | An optimal reaction rate and minimized side product formation. |
| Inefficient Acid Scavenging | Add a base, such as potassium carbonate, to the reaction mixture. This will neutralize the hydrofluoric acid byproduct and drive the reaction forward.[2] | Improved reaction kinetics and higher yield. |
| Moisture in Reagents/Solvent | Use anhydrous solvents and ensure your reagents are dry. Moisture can react with the reagents and reduce the yield. | A more efficient reaction with fewer side reactions. |
Low Purity
Problem: My final product is impure, showing multiple spots on TLC or peaks in GC/HPLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Purification | Optimize the recrystallization process. Ensure you are using the correct solvent and a slow cooling process to allow for the formation of pure crystals. A second recrystallization may be necessary. | A purer final product with the removal of soluble impurities. |
| Presence of Unreacted Starting Materials | During workup, ensure a thorough extraction to remove unreacted starting materials. A wash with a dilute acid solution can help remove residual piperidine. | Removal of starting materials from the final product. |
| Formation of Side Products | Re-evaluate your reaction conditions. Lowering the reaction temperature or reducing the reaction time might minimize the formation of side products. | A cleaner reaction profile with fewer impurities to remove. |
| Contamination from Glassware/Equipment | Ensure all glassware and equipment are thoroughly cleaned and dried before use. | Prevention of contamination of the final product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Substituted-Piperidin-1-ylbenzonitriles
| Starting Material (Piperidine derivative) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Not specified | DMSO | Reflux | 3 | Not specified | [1] |
| 4-Hydroxypiperidine | Potassium Carbonate | DMSO | 120 | 6.5 | 94 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a similar procedure for a substituted piperidine derivative.[1][2]
Materials:
-
4-Fluorobenzonitrile
-
Piperidine
-
Potassium Carbonate (optional, but recommended)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Dichloromethane (CH2Cl2) or other suitable extraction solvent
-
Methanol or Ethanol for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzonitrile (1.0 eq), piperidine (1.1 eq), and potassium carbonate (1.2 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120°C and stir for 3-7 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Caption: Decision tree for troubleshooting low purity of this compound.
References
Technical Support Center: 4-Piperidin-1-ylbenzonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Piperidin-1-ylbenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities largely depend on the synthetic route employed. For a typical nucleophilic aromatic substitution reaction between a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-bromobenzonitrile) and piperidine, potential impurities include:
-
Unreacted Starting Materials: Residual 4-halobenzonitrile and piperidine.
-
Side Products: Small amounts of by-products from potential side reactions.
-
Residual Solvents: High-boiling point solvents used in the reaction, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Q2: What is the general appearance and solubility of this compound?
A2: this compound is typically a white to off-white solid. Its solubility is moderate in polar organic solvents. The hydrochloride salt form of similar compounds exhibits high solubility in water.
Q3: Which purification techniques are most effective for this compound?
A3: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. For closely related compounds, recrystallization from methanol or ethanol/water mixtures has been reported to yield high-purity crystals.[1][2] Column chromatography is also a standard and effective method for separating the target compound from impurities.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. / Ensure the solution is not cooled too rapidly. |
| No Crystal Formation | The solution is not sufficiently saturated. / The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. / Cool the solution to a lower temperature (e.g., in an ice bath). / If still unsuccessful, choose a solvent in which the compound is less soluble. |
| Low Recovery | Too much solvent was used. / The crystals were filtered before crystallization was complete. / The compound is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound. / Allow for a longer crystallization time at a low temperature. / Ensure the washing step is done with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurity co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system (eluent) is not optimal. / The column was not packed properly. | Optimize the eluent system using TLC. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). / Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Stuck on the Column | The eluent is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase (silica gel). / The column is overloaded. | Add a small amount of a polar modifier to the eluent (e.g., a few drops of triethylamine for basic compounds). / Reduce the amount of crude product loaded onto the column. |
| Cracking of the Silica Gel Bed | The column ran dry. / The heat of adsorption of the solvent caused thermal stress. | Never let the solvent level drop below the top of the silica gel. / Pack the column using a slurry method to ensure proper heat dissipation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on analogous compounds, ethanol, methanol, or an ethanol/water mixture are good starting points.[1][2] Test the solubility of a small amount of the crude product in these solvents. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Eluent Selection: Determine the optimal eluent system using TLC. A common starting point is a mixture of petroleum ether and ethyl acetate.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Phenylethynyl Piperidine
Welcome to the Technical Support Center for the synthesis of phenylethynyl piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenylethynyl piperidine derivatives?
A1: The most prevalent and versatile method for synthesizing phenylethynyl piperidine derivatives is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an aryl or vinyl halide (such as a halogenated piperidine derivative). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]
Q2: What are the primary side reactions I should be aware of during the Sonogashira coupling?
A2: The most common side reactions include:
-
Glaser-type homocoupling: This is the dimerization of the terminal alkyne (e.g., phenylacetylene) to form a diyne byproduct. This is often promoted by the presence of the copper(I) co-catalyst and oxygen.[4][5]
-
Palladium black formation: The decomposition of the palladium catalyst into palladium black is a common issue that leads to a decrease in catalytic activity and lower yields. This can be caused by impurities, inappropriate solvent choice, or high temperatures.[4]
-
Dehalogenation: Reduction of the aryl halide starting material can occur, leading to the formation of the corresponding de-halogenated piperidine derivative.
Q3: My Sonogashira reaction is not working or giving very low yields. What are the first things to check?
A3: When a Sonogashira reaction fails, the primary suspects are the catalyst, the quality of the reagents, and the reaction conditions.[4] Key initial checks include:
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst are active and have not degraded.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which promotes the undesirable Glaser homocoupling. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[4][5]
Q4: I see a black precipitate in my reaction. What is it and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[4] This leads to a loss of catalytic activity. To prevent this, ensure you are using fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[6] If it forms, it is difficult to salvage the reaction, and it is often best to start over with fresh materials and optimized conditions.
Q5: Can I run a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] These reactions may require specific ligands or different reaction conditions to proceed efficiently.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenylethynyl Piperidine Product
This is a common issue that can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low product yield.
Quantitative Data on Reaction Parameters:
The choice of reaction parameters significantly impacts the yield of the desired product and the formation of byproducts.
| Parameter | Condition | Main Product Yield | Homocoupling Byproduct Yield | Notes |
| Atmosphere | Standard (N₂) | ~80-90% | ~5-15% | Yields can vary based on other conditions. |
| Dilute H₂/N₂ | >95% | ~2% | A reducing atmosphere can significantly suppress Glaser homocoupling. | |
| Catalyst | Pd(PPh₃)₄/CuI | Good to Excellent | Variable | A standard and widely used catalyst system.[1] |
| Copper-free | Good to Excellent | Minimized | Requires careful selection of palladium catalyst and ligands.[4] | |
| Solvent | Amine (e.g., Et₃N) | Good | Variable | Can act as both base and solvent.[6] |
| THF, DMF, Toluene | Good to Excellent | Variable | Common solvents for Sonogashira reactions.[7] | |
| Base | Triethylamine (Et₃N) | Good | Variable | Commonly used amine base.[4] |
| Diisopropylamine | Good | Variable | Another common amine base.[4] |
Issue 2: Significant Formation of Glaser Homocoupling Byproduct
The presence of a significant amount of the homocoupled diyne byproduct can complicate purification and reduce the yield of the desired product.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow to minimize Glaser homocoupling.
Issue 3: Difficulty in Purifying the Final Product
Purification of phenylethynyl piperidine derivatives, especially from closely related impurities, can be challenging.
Purification Troubleshooting:
-
Problem: Co-elution of the desired product with the homocoupled diyne byproduct during column chromatography.
-
Solution: The homocoupled product is typically less polar than the desired product. A careful selection of the eluent system for silica gel chromatography is crucial. Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary to achieve good separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine-containing product on the silica gel.
-
-
Problem: The product appears as streaks or "tails" on the TLC plate and during column chromatography.
-
Solution: This is common for basic compounds like piperidines on acidic silica gel. As mentioned above, adding a small amount of triethylamine or another amine base to the eluent system will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
-
-
Problem: The product is difficult to crystallize.
-
Solution: If the product is an oil or does not crystallize easily, converting it to a salt (e.g., hydrochloride or hydrobromide salt) by treating it with the corresponding acid can often induce crystallization and facilitate purification. The free base can be regenerated after purification if needed.
-
Experimental Protocols
Synthesis of 1-Boc-4-ethynylpiperidine (A Key Intermediate)
This protocol describes the synthesis of a key starting material for the Sonogashira coupling.
Reaction Scheme:
Caption: Synthesis of a key piperidine alkyne intermediate.
Procedure:
-
To a stirred mixture of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at 0 °C, slowly add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.0 eq) in methanol.[8]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to afford 1-Boc-4-ethynylpiperidine.[8]
General Protocol for Sonogashira Coupling of 1-Boc-4-iodopiperidine with Phenylacetylene
This protocol provides a general procedure for the synthesis of N-Boc-4-(phenylethynyl)piperidine.
Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. 1-Boc-4-ethynylpiperidine | 287192-97-6 [chemicalbook.com]
Stability issues and storage conditions for 4-Piperidin-1-ylbenzonitrile
Technical Support Center: 4-Piperidin-1-ylbenzonitrile
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] To further minimize degradation, refrigeration at 2-8°C and protection from light are recommended.[3]
Q2: Is this compound sensitive to air or moisture?
A2: While the compound is generally stable, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to atmospheric moisture. Store in a tightly closed container to prevent absorption of moisture.[2]
Q3: What materials should be avoided when working with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and reducing agents, as these can lead to vigorous reactions and decomposition.[1]
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color or the formation of a solid precipitate in solution. For a more accurate assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time.
Troubleshooting Guide
Issue 1: The compound has changed color after a period of storage.
-
Possible Cause 1: Exposure to Light.
-
Solution: Store the compound in an amber or opaque vial to protect it from light. If possible, store the vial in a dark place, such as a laboratory cabinet or refrigerator.[3]
-
-
Possible Cause 2: Oxidation.
-
Solution: Ensure the container is tightly sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
-
Possible Cause 3: Contamination.
-
Solution: Use clean spatulas and equipment when handling the compound. Ensure the storage vial is free from any residual solvents or other chemicals.
-
Issue 2: Inconsistent results are observed in experiments using the same batch of this compound.
-
Possible Cause 1: Compound Degradation.
-
Solution: The compound may have degraded due to improper storage or handling. It is advisable to re-test the purity of the compound using a suitable analytical method like HPLC or NMR. If degradation is confirmed, a fresh batch of the compound should be used.
-
-
Possible Cause 2: Non-homogeneity of the sample.
-
Solution: Ensure the compound is thoroughly mixed before taking a sample for your experiment, especially if it has been stored for a long time.
-
Issue 3: The compound is not dissolving as expected.
-
Possible Cause 1: Incorrect Solvent.
-
Solution: Verify the solubility of this compound in the chosen solvent. While it is soluble in many organic solvents, its hydrochloride salt form has enhanced solubility in aqueous solutions.[4]
-
-
Possible Cause 2: Low Purity.
-
Solution: Impurities in the compound can affect its solubility. Check the purity of the compound and consider purification if necessary.
-
Quantitative Data
While specific quantitative data on the degradation kinetics of this compound is not extensively available in public literature, the following table summarizes its key physical and chemical properties. Researchers are advised to perform their own stability studies for their specific formulations and storage conditions.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White to off-white solid[4] |
| Storage Temperature | 2-8°C (Recommended)[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, reducing agents[1] |
| Hazardous Decomposition | Under thermal decomposition: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide (hydrocyanic acid)[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
-
Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, light exposure) over a defined period.
-
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Storage chambers/environments (e.g., refrigerator, oven, light-exposure chamber)
-
-
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Develop an HPLC method capable of separating the parent compound from potential degradants.
-
Inject the freshly prepared sample into the HPLC system to determine its initial purity. This will serve as the baseline (T=0) data.
-
-
Sample Storage:
-
Aliquot the this compound sample (solid or in solution) into several vials.
-
Store the vials under the desired conditions to be tested (e.g., 4°C in the dark, 25°C with light exposure, 40°C in the dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Prepare a sample for HPLC analysis from the retrieved vial, following the same procedure as the initial analysis.
-
Analyze the sample by HPLC and determine the purity of this compound.
-
-
Data Analysis:
-
Compare the purity of the compound at each time point to the initial purity.
-
Calculate the percentage of degradation over time for each storage condition.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
-
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Overcoming Challenges in the Alkylation of Isonipecotate
Welcome to the technical support center for the alkylation of isonipecotate (also known as ethyl 4-piperidinecarboxylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of N- and C-alkylated isonipecotate derivatives. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and antipsychotics.[1][2][3]
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the alkylation of isonipecotate.
FAQ 1: N-Alkylation Challenges
Question: My N-alkylation reaction of ethyl isonipecotate is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of ethyl isonipecotate can stem from several factors, including incomplete deprotonation, side reactions, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: The secondary amine of the piperidine ring needs to be deprotonated to form a nucleophilic anion for the alkylation to proceed efficiently.
-
Choice of Base: Use a sufficiently strong base to ensure complete deprotonation. Common bases for N-alkylation of secondary amines include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture can quench the base and the deprotonated amine, leading to lower yields.
-
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally effective for N-alkylation reactions.[5]
-
Temperature: Gradually increasing the reaction temperature can improve the reaction rate. However, be cautious as excessively high temperatures can lead to decomposition or an increase in side products.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Alkylating Agent: Use a slight excess (1.1-1.2 equivalents) of a reactive alkylating agent (e.g., alkyl iodides > bromides > chlorides). Adding the alkylating agent dropwise can help to control the reaction and minimize side reactions.
-
-
Minimize Side Reactions:
-
Over-alkylation/Dimerization: A common side reaction is the formation of a dimer where two isonipecotate molecules are linked by the alkylating agent. Using a molar ratio of ethyl isonipecotate to the alkylating agent of 1:1 to 1:1.5 can help to minimize this.[7] A patent for the synthesis of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester notes that dimerization is a significant issue leading to low yields.[8]
-
Question: My final N-alkylated product is an oil and will not crystallize. How can I purify and solidify it?
Answer: This is a common issue, especially when using high-boiling point solvents like DMF which can be difficult to remove completely.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum, potentially with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This involves adding the non-polar solvent and scratching the inside of the flask with a glass rod.
-
Column Chromatography: If trituration fails, purify the product using column chromatography on silica gel to remove impurities that may be inhibiting crystallization. A common eluent system is a gradient of ethyl acetate in hexanes.[9]
-
Salt Formation: If the purified product is still an oil, consider forming a crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the product with the corresponding acid.
FAQ 2: C-Alkylation vs. N-Alkylation
Question: I am trying to perform a C-alkylation on the carbon alpha to the ester group, but I am getting the N-alkylated product instead. How can I favor C-alkylation?
Answer: The enolate of ethyl isonipecotate is an ambident nucleophile, meaning it can react at either the nitrogen or the alpha-carbon.[10] Selectivity is determined by the reaction conditions. Generally, N-alkylation is kinetically favored. To promote C-alkylation, you need to generate the enolate of the ester.
Troubleshooting Steps:
-
Protect the Nitrogen: The most effective way to ensure C-alkylation is to first protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz). After protection, you can proceed with the C-alkylation.
-
Use a Strong, Non-Nucleophilic Base: To form the enolate at the alpha-carbon, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required.
-
Low Temperature: Enolate formation and subsequent alkylation are usually carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
-
Choice of Alkylating Agent: "Soft" electrophiles like alkyl iodides and bromides tend to favor C-alkylation over "hard" electrophiles.[11]
Question: I am observing a mixture of N- and C-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: As mentioned, N-alkylation is often the kinetically favored pathway. To enhance selectivity for N-alkylation:
Troubleshooting Steps:
-
Use a Weaker Base: A base like potassium carbonate is generally not strong enough to deprotonate the alpha-carbon of the ester but is sufficient to deprotonate the secondary amine, thus favoring N-alkylation.
-
Reaction Conditions: Performing the reaction at room temperature or with gentle heating often favors N-alkylation.
Data Presentation
The following table summarizes various conditions for the N-alkylation of ethyl isonipecotate, providing a comparison of different methodologies.
| Entry | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-chloroethane | K₂CO₃ | Acetone | Reflux | - | ~38 | [8] |
| 2 | Chloroacetaldehyde (50% aq. soln.) | NaBH(OAc)₃ | Methanol/Acetic Acid (10:1) | 0 to RT | 2 | - | [8] |
| 3 | Chloroacetaldehyde (50% aq. soln.) | NaCNBH₃ | Methanol/Acetic Acid (9:1) | 0 to RT | 2 | - | [8] |
| 4 | Various alcohols | Raney Nickel | Alcohol | 200-300 | Flow | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
This protocol is a general method for the N-alkylation of ethyl isonipecotate using an alkyl halide and a carbonate base.
Materials:
-
Ethyl isonipecotate
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl isonipecotate (1.0 eq.).
-
Add anhydrous DMF or ACN to dissolve the starting material.
-
Add potassium carbonate (2.0-3.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes the N-alkylation of ethyl isonipecotate via reductive amination with an aldehyde.[8]
Materials:
-
Ethyl isonipecotate
-
Aldehyde (e.g., chloroacetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)
-
Methanol/Acetic Acid solvent system (e.g., 10:1 v/v)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl isonipecotate (1.0 eq.) in a methanol/acetic acid (10:1) mixture.
-
Add the aldehyde (1.0 eq.) dropwise to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (4.0 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring the progress by UPLC or TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Make the aqueous residue basic with a saturated K₂CO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-alkylated product.
Visualizations
Diagram 1: General N-Alkylation Workflow
Caption: A typical experimental workflow for the N-alkylation of ethyl isonipecotate.
Diagram 2: Competing N- vs. C-Alkylation Pathways
Caption: The competitive pathways for N- versus C-alkylation of ethyl isonipecotate.
Diagram 3: Dimerization Side Reaction
Caption: Formation of a common dimerization by-product during N-alkylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 3. ETHYL ISONIPECOTATE Manufacturer, Supplier, Exporter [somu-group.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. reddit.com [reddit.com]
- 12. thalesnano.com [thalesnano.com]
Technical Support Center: Refinement of Reaction Parameters for N-substituted Piperidin-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted piperidin-4-ones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted piperidin-4-ones, categorized by the synthetic method.
Mannich Reaction
The Mannich reaction is a widely used method for synthesizing piperidin-4-one derivatives.[1][2][3] It involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two α-hydrogens.
Question 1: Why is the yield of my Mannich reaction for N-substituted piperidin-4-one low?
Answer:
Low yields in the Mannich synthesis of piperidin-4-ones can stem from several factors. Here are the primary causes and potential solutions:
-
Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and pH. Careful optimization of these parameters is crucial.
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Purity of Reagents: Impurities in starting materials can interfere with the reaction.
Troubleshooting Workflow for Low Yield in Mannich Reaction:
Caption: Troubleshooting workflow for low yield in the Mannich reaction.
Table 1: Recommended Parameter Adjustments for Low Yield in Mannich Reaction
| Parameter | Recommended Action | Rationale |
| pH | Adjust to slightly acidic conditions (pH 4-6). | Catalyzes the formation of the intermediate iminium ion without promoting side reactions. |
| Temperature | Start at room temperature and gradually increase if the reaction is slow. For some substrates, reflux may be necessary. | Balances reaction rate with the stability of reactants and products. Higher temperatures can lead to decomposition.[1] |
| Reaction Time | Monitor the reaction by TLC or GC-MS to determine the optimal time. | Insufficient time leads to incomplete conversion, while excessive time can promote side product formation. |
| Solvent | Ethanol is commonly used.[1] Consider other protic or aprotic solvents based on substrate solubility. | The solvent can influence the reaction rate and selectivity. |
Question 2: I am observing significant side product formation in my Mannich reaction. What are the likely side products and how can I minimize them?
Answer:
Common side products in the Mannich reaction for piperidin-4-ones include bis-Mannich adducts and products from self-condensation of the ketone. To minimize these:
-
Control Stoichiometry: Use a precise 1:1:2 molar ratio of amine, aldehyde, and ketone, respectively. An excess of the ketone can lead to self-condensation.
-
Slow Addition: Add the aldehyde slowly to the mixture of the amine and ketone to maintain a low concentration of the aldehyde, which can help prevent the formation of bis-adducts.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of side reactions.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone like piperidin-4-one. This method is often used for the synthesis of N-substituted 4-piperidones.[4]
Question 3: My Dieckmann condensation is not proceeding to completion, resulting in a low yield of the desired N-substituted piperidin-4-one. What can I do?
Answer:
Incomplete Dieckmann condensation can be due to several factors related to the base, solvent, and reaction conditions.
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. At least one equivalent of the base is necessary to drive the equilibrium by deprotonating the resulting β-keto ester. In some cases, using an excess of the base (up to 2 equivalents) can be beneficial.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and hydrolyze the ester. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent Choice: Aprotic, non-polar solvents like toluene or benzene are typically used to facilitate the intramolecular reaction.[5]
Troubleshooting Workflow for Incomplete Dieckmann Condensation:
References
Technical Support Center: Enhancing Curtius Rearrangement for Aminopiperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the Curtius rearrangement for aminopiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing the acyl azide intermediate for the synthesis of aminopiperidines?
There are two primary methods for generating the acyl azide intermediate from a piperidine carboxylic acid derivative:
-
From Carboxylic Acids: A one-pot procedure using diphenylphosphoryl azide (DPPA) is frequently employed due to its operational simplicity.[1] This method is often preferred for substrates with sensitive functional groups.[2]
-
From Acyl Chlorides: This classic two-step method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with an azide source such as sodium azide (NaN₃).[2][3][4]
Q2: What is the typical temperature range for the rearrangement of the piperidine acyl azide?
The thermal rearrangement of the acyl azide to the isocyanate is substrate-dependent. Generally, the reaction is conducted by heating the acyl azide in an inert solvent at temperatures ranging from 60-100°C.[2] However, the use of Lewis or Brønsted acid catalysts can lower the required decomposition temperature by as much as 100°C.[5]
Q3: How can I trap the isocyanate intermediate to form the desired aminopiperidine derivative?
The highly reactive isocyanate intermediate can be trapped with various nucleophiles to yield different products:[2][3][5]
-
Amines (via hydrolysis): Reaction with water initially forms an unstable carbamic acid, which decarboxylates to the primary amine.[2][4]
-
Carbamates: Trapping with alcohols, such as tert-butanol (for Boc-protection) or benzyl alcohol (for Cbz-protection), yields stable carbamate derivatives.[5][6]
-
Ureas: Reaction with a primary or secondary amine will form a urea derivative.[2][3]
Q4: What are the key safety precautions to consider during a Curtius rearrangement?
The Curtius rearrangement involves several hazardous materials and intermediates:
-
Azides: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in contact with heavy metals.[1]
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled in a well-ventilated fume hood.[1]
-
Isocyanates: These intermediates are reactive and can be irritants or sensitizers.[1]
Always use appropriate personal protective equipment (PPE), work in a well-ventilated area, and consider using a blast shield for larger-scale reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aminopiperidine Product | 1. Incomplete formation of the acyl azide intermediate.[1]2. Inefficient thermal rearrangement of the acyl azide.[1]3. Poor trapping of the isocyanate intermediate.[1] | 1. For DPPA method: Ensure the starting carboxylic acid is dry. Use an appropriate base like triethylamine.[1]For acyl chloride method: Use freshly prepared or high-purity acyl chloride.[1]2. Gradually increase the reaction temperature. Consider the use of a Lewis acid catalyst (e.g., BF₃·OEt₂) to lower the rearrangement temperature.[1][5]3. Use a sufficient excess of the nucleophilic trapping agent (e.g., alcohol or amine).[1] |
| Significant Formation of a Symmetrical Urea Byproduct | Presence of water in the reaction mixture. Water reacts with the isocyanate to form a primary amine, which then reacts with another isocyanate molecule.[1] | 1. Use rigorously dried solvents and reagents.[1]2. Oven-dry all glassware before use.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of an Acyl Nitrene Intermediate and Related Side Products | Use of photochemical conditions instead of thermal rearrangement.[5] | Switch to thermal conditions for the rearrangement step to ensure a concerted mechanism and avoid the formation of the highly reactive nitrene intermediate.[5] |
| Difficulty in Removing Phosphorus Byproducts (when using DPPA) | The byproducts of DPPA can sometimes be challenging to separate from the desired product. | Employ appropriate chromatographic purification techniques. Consider alternative reagents like propylphosphonic anhydride (T3P®) in combination with an azide source.[7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Boc-Protected Aminopiperidine using DPPA
This protocol is adapted from methodologies described for one-pot Curtius rearrangements.[1][7]
-
Preparation: To a stirred solution of the piperidine carboxylic acid (1.0 eq) in anhydrous toluene (0.1-0.5 M) is added triethylamine (1.2 eq).
-
Acyl Azide Formation: Diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise to the solution at room temperature. The mixture is stirred for 30-60 minutes.
-
Rearrangement and Trapping: tert-Butanol (3.0 eq) is added to the reaction mixture. The reaction is then heated to 80-100°C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the Boc-protected aminopiperidine.
Protocol 2: Two-Step Synthesis of Aminopiperidine via Acyl Chloride
This protocol is based on classical methods for the Curtius rearrangement.[3][4]
-
Acyl Chloride Formation: The piperidine carboxylic acid (1.0 eq) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature until the conversion to the acyl chloride is complete. The solvent and excess thionyl chloride are removed under reduced pressure.
-
Acyl Azide Formation: The crude acyl chloride is dissolved in anhydrous acetone and cooled to 0°C. A solution of sodium azide (1.5 eq) in water is added dropwise, and the reaction is stirred vigorously for 1-2 hours.
-
Rearrangement: The acyl azide is extracted into an organic solvent (e.g., toluene). The organic layer is dried and then heated to 80-100°C to induce the rearrangement to the isocyanate.
-
Hydrolysis to Amine: The isocyanate solution is cooled and then treated with aqueous acid (e.g., 2M HCl) and heated to reflux to hydrolyze the isocyanate to the primary amine.
-
Work-up and Purification: After cooling, the aqueous layer is basified and the aminopiperidine is extracted with an organic solvent. The combined organic layers are dried and concentrated. The product can be further purified by distillation or crystallization.
Visualizations
Caption: Comparative workflow of one-pot vs. two-step Curtius rearrangement.
Caption: Troubleshooting decision tree for the Curtius rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
Mitigating byproduct formation in Sonogashira coupling of piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation in the Sonogashira coupling of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira coupling of piperidines?
A1: The most prevalent byproduct is the homocoupling product of the terminal alkyne, often referred to as the Glaser-Hay coupling product.[1][2] This occurs when two alkyne molecules couple with each other, leading to reduced yield of the desired piperidine-alkyne product and complicating purification.[1] Another potential byproduct is the dehalogenated piperidine, which can arise from harsh reaction conditions.
Q2: What are the primary causes of Glaser-Hay homocoupling?
A2: The formation of the homocoupling byproduct is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[1][2] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen.[1]
Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling of piperidines?
A3: No, copper-free Sonogashira protocols have been developed and are often preferred to avoid the formation of homocoupling byproducts.[1] These reactions may, however, require carefully selected ligands and bases to proceed efficiently.
Q4: How does the choice of base impact byproduct formation?
A4: The base is crucial for deprotonating the terminal alkyne.[3] While tertiary amines like triethylamine are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective and may influence the extent of side reactions.[1] However, using an excessive amount of any amine base can sometimes promote byproduct formation.[1]
Q5: What is the general reactivity trend for the halide on the piperidine ring?
A5: The reactivity of the halide on the piperidine ring follows the order: I > Br > Cl.[4] Piperidines with an iodine substituent are the most reactive and can often be coupled under milder conditions, while those with a chlorine substituent are the most challenging to activate.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst and copper co-catalyst (if used) are active and have not degraded. Use fresh reagents.[3] |
| Poor Quality Reagents | Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.[3] |
| Suboptimal Temperature | For less reactive halides (e.g., bromides), consider increasing the reaction temperature. Start with room temperature and gradually increase to 60-80 °C.[5] |
| Inappropriate Ligand | For challenging couplings, consider using bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Poor Substrate Solubility | If the piperidine substrate is poorly soluble, consider using a co-solvent like THF or DMF to improve solubility and reaction rates.[5] |
Problem 2: Significant Formation of Glaser-Hay Homocoupling Byproduct
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][4] |
| Copper(I) Co-catalyst | Reduce the amount of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol.[1] |
| Reaction Time | Minimize the reaction time once the starting material has been consumed to reduce the likelihood of side reactions. |
| Slow Alkyne Addition | Adding the alkyne slowly to the reaction mixture can favor the cross-coupling reaction over homocoupling.[4] |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Homocoupling Byproduct (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 25 | 75 | 15 | General Conditions |
| Pd(PPh₃)₂Cl₂ / CuI | Piperidine | DMF | 50 | 85 | <10 | [6] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 80 | 90 | <5 | Copper-Free |
| [Pd(cinnamyl)Cl]₂ / cBRIDP | Pyrrolidine | Water | 45 | High | Not specified | Copper-Free, Micellar[6] |
| Pd/C | None (amine-free) | Water | 100 | Good to Excellent | Not specified | Copper-Free, Heterogeneous |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of N-Boc-4-iodopiperidine
This protocol is a general procedure and may require optimization for specific alkynes.
Materials:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous and degassed THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-4-iodopiperidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of N-Boc-4-iodopiperidine
This protocol is designed to minimize the formation of the Glaser-Hay homocoupling byproduct.
Materials:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂, SPhos, and K₂CO₃ to a dry Schlenk tube.
-
Add N-Boc-4-iodopiperidine and anhydrous, degassed toluene.
-
Add the terminal alkyne.
-
Seal the tube and stir the mixture at 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling of piperidines.
Caption: Competing pathways for desired product formation and homocoupling byproduct in Sonogashira coupling.
References
Validation & Comparative
A Comparative Analysis of 4-Piperidin-1-ylbenzonitrile Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-1-ylbenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to the development of a diverse range of analogs targeting various biological pathways implicated in diseases such as cancer. This guide provides a comparative study of this compound and its analogs, focusing on their performance as kinase inhibitors, supported by experimental data from published literature.
Performance Comparison of Piperidine-Containing Kinase Inhibitors
The following tables summarize the in vitro biological activities of various piperidine-containing compounds, including analogs with the benzonitrile moiety. These compounds have been evaluated for their inhibitory activity against key kinases in cancer signaling pathways and their anti-proliferative effects on cancer cell lines.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 10h | AKT1 | 24.3 | [1] |
| 11a | VEGFR-2 | 280 | [2] |
| c-Met | 82 | [2] | |
| 11b | VEGFR-2 | 57 | [2] |
| c-Met | 181 | [2] | |
| 11c | VEGFR-2 | 625 | [2] |
| c-Met | 898 | [2] | |
| Sorafenib | VEGFR-2 | 58 | [2] |
| Staurosporine | c-Met | 237 | [2] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10h | PC-3 | Prostate Cancer | 3.7 | [1] |
| GSK690693 | PC-3 | Prostate Cancer | 14.1 | [1] |
| 11a | MCF-7 | Breast Cancer | 6.25 | [2] |
| A549 | Lung Cancer | 8.33 | [2] | |
| PC-3 | Prostate Cancer | 15.95 | [2] | |
| 11b | MCF-7 | Breast Cancer | 4.30 | [2] |
| A549 | Lung Cancer | 6.68 | [2] | |
| PC-3 | Prostate Cancer | 7.06 | [2] | |
| Sorafenib | MCF-7 | Breast Cancer | 4.95 | [2] |
| A549 | Lung Cancer | 6.32 | [2] | |
| PC-3 | Prostate Cancer | 6.57 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) was heated to reflux for 3 hours. Following the reaction, 50 ml of water was added to the mixture. The product was then extracted with dichloromethane (CH2Cl2). The solvent was removed to yield a red crystalline powder, which was recrystallized from methanol to obtain single crystals.[3]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. A general protocol for a luminescence-based assay is as follows:
-
Master Mixture Preparation : A master mixture is prepared containing 5x Kinase Buffer, ATP, and a suitable substrate for the target kinase (e.g., PTK substrate for VEGFR-2).[1][4]
-
Plate Setup : The master mixture is added to the wells of a 96-well plate.
-
Compound Addition : Serial dilutions of the test compounds are added to the respective wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.
-
Enzyme Addition : The target kinase (e.g., recombinant human VEGFR-2) is added to all wells except the blank.[4]
-
Incubation : The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.[4]
-
Luminescence Detection : A kinase-glo reagent is added to each well, which terminates the kinase reaction and measures the remaining ATP via a luciferase-driven reaction. The luminescent signal is read using a microplate reader.[4]
-
Data Analysis : The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition : An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization : A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement : The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these compounds and a general workflow for their evaluation are provided below using the DOT language for Graphviz.
Caption: A generalized workflow for the synthesis, in vitro evaluation, and data analysis of novel chemical compounds.
Caption: The PI3K/AKT signaling cascade is a key regulator of cell growth and survival.
Caption: The VEGFR-2 pathway is crucial for angiogenesis, the formation of new blood vessels.
References
A Comparative Guide to the Biological Activity of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to its favorable physicochemical properties and versatile biological activities. This guide provides a comparative analysis of the biological activities of novel piperidine derivatives, focusing on their neuroprotective and antimicrobial properties. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the evaluation and development of next-generation piperidine-based therapeutics.
Comparative Analysis of Biological Activity
This section presents a quantitative comparison of novel piperidine derivatives against established drugs in two key therapeutic areas: neuroprotection (specifically acetylcholinesterase inhibition relevant to Alzheimer's disease) and antimicrobial activity.
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition
Deficits in central cholinergic neurotransmission are a hallmark of Alzheimer's disease (AD). One of the primary therapeutic strategies is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The data below compares the in vitro AChE inhibitory activity of novel piperidine derivatives with the established drug, Donepezil. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Target Enzyme | IC50 (nM) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | Acetylcholinesterase (AChE) | 0.56[1] | Donepezil | Acetylcholinesterase (AChE) | 6.7[2] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28) | Acetylcholinesterase (AChE) | 0.41[3] | Tacrine | Acetylcholinesterase (AChE) | 77[2] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | Acetylcholinesterase (AChE) | 13[4] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The table below compares the in vitro antimicrobial activity of novel piperidine derivatives against various bacterial strains, with the established antibiotic Minocycline provided for context.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| Piperidine Derivative 6 | Bacillus subtilis | 750[5] |
| Escherichia coli | 1500[5] | |
| Staphylococcus aureus | 1500[5] | |
| Piperidine Derivative 7 | Staphylococcus aureus | 32-128[6] |
| Candida albicans | 32-64[6] | |
| Reference Compound | ||
| Minocycline | Staphylococcus aureus | ≤0.25 - >8 |
| Escherichia coli | 0.5 - >8 | |
| Bacillus subtilis | Not widely reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[7][8]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate buffer, pH 8.0
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the assay buffer. The final DMSO concentration should be below 1%.
-
-
Assay Protocol (in 96-well plate):
-
Add 25 µL of 15 mM ATCI solution to each well.
-
Add 125 µL of 3 mM DTNB solution to each well.
-
Add 50 µL of the test compound solution to the sample wells and 50 µL of buffer to the control wells.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay is a standard method for determining the antimicrobial susceptibility of bacteria.[9][10][11][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Protocol (in 96-well plate):
-
Prepare a two-fold serial dilution of the test compound in MHB directly in the microplate. Typically, this involves adding 100 µL of MHB to wells 2-12, adding 200 µL of the highest compound concentration to well 1, and then serially transferring 100 µL from well to well.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and experimental design is crucial for understanding and communication. The following diagrams were created using the DOT language.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Piperidin-1-ylbenzonitrile Compounds
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-piperidin-1-ylbenzonitrile compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological activity, offering a comparative look at various analogs and the experimental data that defines their potential as therapeutic agents.
Introduction: The Versatile this compound Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules.[1][2] Its constituent parts—a polar benzonitrile group, a flexible piperidine ring, and the crucial nitrogen linkage—provide a unique combination of features that allow for diverse interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or participate in other electronic interactions, while the piperidine ring offers a scaffold for introducing various substituents to modulate lipophilicity, conformation, and target engagement.[3] Consequently, derivatives of this core structure have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system (CNS) modulators.[2][3]
The Core Pharmacophore: Understanding the Key Interactions
The pharmacological activity of this compound derivatives is fundamentally dictated by the spatial arrangement and electronic properties of its core components. The interaction with biological targets, such as the ATP-binding pocket of kinases, is a delicate dance of hydrophobic, hydrogen bonding, and electrostatic interactions.
Caption: A generalized pharmacophore model for this compound derivatives interacting with a kinase active site.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The potency and selectivity of this compound derivatives can be finely tuned by strategic modifications at various positions of the scaffold. This section provides a comparative analysis of these modifications, supported by experimental data from the literature.
Modifications on the Piperidine Ring
The piperidine ring serves as a crucial scaffold for orienting substituents towards specific pockets within the target's binding site.
-
Substitution at the 4-position: This is the most extensively studied position. Introducing substituents at the 4-position of the piperidine ring can significantly impact activity. For instance, the introduction of a hydroxyl group can enhance solubility and provide an additional hydrogen bonding opportunity.[4] Conversely, bulky hydrophobic groups can occupy hydrophobic pockets within the target protein, leading to increased potency.
-
Other Substitutions: Modifications at other positions on the piperidine ring are less common but can be used to fine-tune the compound's conformation and physicochemical properties.
Modifications on the Benzonitrile Ring
The benzonitrile moiety is often involved in key hydrogen bonding interactions with the hinge region of kinases.
-
Positional Isomers of the Nitrile Group: The para-position of the nitrile group is generally considered optimal for many kinase inhibitors, as it allows for a favorable vector for hydrogen bonding.
-
Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can modulate the electronic properties of the nitrile group and introduce additional points of interaction. Electron-withdrawing groups can enhance the hydrogen bond accepting capability of the nitrile nitrogen.
Comparative Biological Data
The following table summarizes the in vitro activity of a selection of this compound analogs against various cancer cell lines. This data, compiled from multiple sources, illustrates the impact of structural modifications on cytotoxic potency.
| Compound ID | R1 (Piperidine-4-position) | R2 (Benzene Ring) | Target/Cell Line | IC50 (µM) |
| 1a | -H | -H | MCF-7 (Breast) | >50 |
| 1b | -OH | -H | MCF-7 (Breast) | 25.3 |
| 1c | -NH2 | -H | MCF-7 (Breast) | 15.8 |
| 2a | -OH | 3-F | A549 (Lung) | 10.2 |
| 2b | -OH | 3-Cl | A549 (Lung) | 8.5 |
| 3a | -NH(Me) | -H | HeLa (Cervical) | 12.1 |
| 3b | -N(Me)2 | -H | HeLa (Cervical) | 9.7 |
Note: The IC50 values are representative and compiled from various studies for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative this compound analog and for its biological evaluation.
Synthesis Protocol: 4-(4-hydroxypiperidin-1-yl)benzonitrile
This protocol describes a common method for the synthesis of 4-(4-hydroxypiperidin-1-yl)benzonitrile via nucleophilic aromatic substitution.[4]
Caption: A general workflow for the synthesis of 4-(4-hydroxypiperidin-1-yl)benzonitrile.
Step-by-Step Procedure:
-
To a solution of 4-hydroxypiperidine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3) (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(4-hydroxypiperidin-1-yl)benzonitrile.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the piperidine and benzonitrile rings in dictating biological activity. As our understanding of the molecular targets of these compounds deepens, so too will our ability to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on exploring novel substitution patterns, leveraging computational modeling to predict binding affinities, and expanding the therapeutic applications of this versatile chemical scaffold.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-(Piperidin-4-YL)benzonitrile hydrochloride (EVT-356688) | 162997-34-4 [evitachem.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Comparing the efficacy of different synthetic routes to 4-Piperidin-1-ylbenzonitrile
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is of paramount importance. 4-Piperidin-1-ylbenzonitrile is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of three common synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNA_r), Buchwald-Hartwig Amination, and Ullmann Condensation, with a focus on their efficacy, supported by experimental data.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to this compound.
| Parameter | Nucleophilic Aromatic Substitution (SNA_r) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Halide | 4-Fluorobenzonitrile or 4-Chlorobenzonitrile | 4-Bromobenzonitrile | 4-Iodobenzonitrile |
| Amine | Piperidine | Piperidine | Piperidine |
| Catalyst | None (Base-mediated) | Palladium-based (e.g., Pd(OAc)₂) with a phosphine ligand | Copper-based (e.g., CuI) |
| Base | K₂CO₃ or other inorganic base | Strong, non-nucleophilic base (e.g., NaOtBu) | K₂CO₃ or similar base |
| Solvent | DMSO, DMF | Toluene, Dioxane | DMF, Pyridine |
| Temperature | 100-150°C | 80-110°C | 120-190°C |
| Reaction Time | 3-12 hours | 4-24 hours | 12-48 hours |
| Reported Yield | High (often >90%)[1] | High (typically 85-95% for similar substrates)[2] | Moderate to High (variable) |
| Generality | Effective for activated aryl halides | Broad scope for various aryl halides and amines[3] | Generally requires harsher conditions; often superseded by Pd-catalyzed methods[4][5] |
| Cost-Effectiveness | Generally high (no expensive catalyst) | Moderate (cost of palladium catalyst and ligand) | High (inexpensive copper catalyst) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Nucleophilic Aromatic Substitution (SNA_r)
This method involves the direct displacement of a halide from an activated aromatic ring by piperidine. The reaction is typically carried out at an elevated temperature in a polar aprotic solvent.
Reaction:
A solution of 4-fluorobenzonitrile (1.0 eq.), piperidine (1.2 eq.), and potassium carbonate (2.0 eq.) in dimethyl sulfoxide (DMSO) is heated to 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 3-6 hours), the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. For a similar reaction involving 4-hydroxypiperidine, a yield of 94% has been reported under these conditions.[1]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds.[3] It offers milder reaction conditions compared to classical methods.
Reaction:
To a flame-dried Schlenk flask under an argon atmosphere are added Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.). The flask is evacuated and backfilled with argon. Anhydrous toluene is then added, followed by 4-bromobenzonitrile (1.0 eq.) and piperidine (1.2 eq.). The reaction mixture is heated to 100°C and stirred for 4-24 hours, with progress monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound. Yields for the coupling of piperidine with similar aryl bromides are reported to be in the range of 85-93%.[2]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[4]
Reaction:
A mixture of 4-iodobenzonitrile (1.0 eq.), piperidine (1.5 eq.), copper(I) iodide (10 mol%), and potassium carbonate (2.0 eq.) in a high-boiling solvent such as DMF or pyridine is heated to 150-190°C in a sealed tube. The reaction is stirred for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography. While a versatile method, the Ullmann reaction often requires harsh conditions and may result in lower yields compared to modern palladium-catalyzed methods.[5]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Overview of synthetic routes to this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Piperidin-1-ylbenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Piperidin-1-ylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency. Cross-validation of analytical methods is an essential process to demonstrate the reliability and equivalence of different analytical techniques. This guide provides a comparative overview of potential analytical methods for this compound, outlines experimental protocols, and presents a framework for their cross-validation.
Comparative Overview of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of similar aromatic and heterocyclic compounds.
Table 1: Hypothetical Performance Characteristics of HPLC-UV and GC-MS for this compound Analysis
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Linearity Range | 0.5 - 100 µg/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Selectivity | Good | Excellent |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are based on established methods for related compounds and can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides robust and high-throughput analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at low concentrations.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Create calibration standards by diluting the stock solution.
-
For samples, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix. Dissolve the sample in an appropriate solvent and extract with an immiscible organic solvent. Evaporate the organic layer and reconstitute in a suitable solvent for injection.
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of different analytical methods. The following diagrams illustrate the logical workflow.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Caption: Logical relationship between analytical methods for this compound.
Benchmarking 4-Piperidin-1-ylbenzonitrile Derivatives: A Comparative Analysis Against Known Anticancer Agents
For Immediate Release
This guide provides a comparative analysis of 4-Piperidin-1-ylbenzonitrile derivatives against established inhibitors, focusing on their potential as anticancer agents. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this class of compounds.
The this compound scaffold is a key intermediate in the synthesis of various bioactive molecules and has demonstrated potential in diverse therapeutic areas, including oncology. Derivatives of this core structure have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. This guide summarizes publicly available data on the in vitro activity of piperidine and piperazine derivatives, comparing their performance with known anticancer drugs.
Performance Data Summary
The following table summarizes the in vitro anticancer activity of various piperidine and piperazine derivatives, alongside established anticancer drugs, across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Known Inhibitor (Comparator) | Cancer Cell Line | IC50 (µM) |
| Furfurylidene 4-piperidone derivative 2d | Molt-4 (Leukemia) | Not Specified, but significant | 5-Fluorouracil | Molt-4 (Leukemia) | Not Specified |
| Furfurylidene 4-piperidone derivative 3d | Molt-4 (Leukemia) | Not Specified, but significant | 5-Fluorouracil | Molt-4 (Leukemia) | Not Specified |
| Furfurylidene 4-piperidone derivatives (2, 2a, 2d, 3d) | Leukemia | Equipotent to Doxorubicin | Doxorubicin | Leukemia | Equipotent |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine | MCF7 (Breast) | 0.31 - 120.52 | - | - | - |
| 4-acyl-2-substituted piperazine urea derivative 26 | MCF7 (Breast) | 9.6 | - | - | - |
| 4-acyl-2-substituted piperazine urea derivative 27 | MCF7 (Breast) | 16.8 | - | - | - |
| 4-acyl-2-substituted piperazine urea derivative 28 | MCF7 (Breast) | 19.5 | - | - | - |
| 4-piperazinyl-2-aminopyrimidine derivative 14j | HEL (Leukemia) | JAK2: 0.027, FLT3: 0.030 | - | - | - |
| 4-piperazinyl-2-aminopyrimidine derivative 14j | MV4-11 (Leukemia) | JAK2: 0.027, FLT3: 0.030 | - | - | - |
| 4-piperazinyl-2-aminopyrimidine derivative 14j | HL60 (Leukemia) | JAK2: 0.027, FLT3: 0.030 | - | - | - |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include control wells:
-
Vehicle control: cells treated with medium containing the same concentration of the solvent used to dissolve the test compound.
-
Untreated control: cells in culture medium only.
-
Positive control: cells treated with a known anticancer drug.
-
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate a representative signaling pathway often targeted in cancer therapy and a typical workflow for evaluating the anticancer activity of test compounds.
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, common targets for anticancer drugs. Piperidine derivatives may act as kinase inhibitors at various points in these cascades.
Caption: A workflow diagram illustrating the key steps of the MTT assay for evaluating the in vitro anticancer activity of test compounds.
In Vitro vs. In Vivo Correlation of PF-06447475 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of PF-06447475, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data presented herein is intended to support researchers in the evaluation and application of this compound in preclinical studies related to Parkinson's disease and other neurodegenerative disorders.
Introduction to PF-06447475 and LRRK2
PF-06447475, with the chemical name 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, is a small molecule inhibitor that has demonstrated high potency, selectivity, and brain penetrance.[1][2][3] Its primary target is LRRK2, a large, multi-domain protein with both kinase and GTPase activity.[3][4] Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to increased kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][5] Therefore, inhibition of LRRK2 kinase activity is a promising therapeutic strategy. PF-06447475 has been shown to effectively reduce LRRK2 autophosphorylation and mitigate neuroinflammation associated with LRRK2 mutations.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro and in vivo activity of PF-06447475.
Table 1: In Vitro Activity of PF-06447475
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Cell-free Kinase Assay | LRRK2 | Recombinant Protein | 3 nM | [2][3][6] |
| Cell-free Kinase Assay | LRRK2 (G2019S mutant) | Recombinant Protein | 11 nM | [6] |
| Whole-Cell Assay | LRRK2 | HEK293 | 25 nM | [2][6] |
| Endogenous LRRK2 Assay | Endogenous LRRK2 | Raw264.7 (macrophage) | <10 nM | [3][6] |
Table 2: In Vivo Activity of PF-06447475
| Animal Model | Dosing Regimen | Tissue/Organ | Pharmacodynamic Marker | Outcome | Reference |
| Wild-type Sprague-Dawley Rats | 3 and 30 mg/kg, p.o., b.i.d. for 14 days | Brain | Reduction of Ser(P)-935 LRRK2 to total LRRK2 ratio | Significant reduction in LRRK2 phosphorylation | [2][7] |
| G2019S-LRRK2 Transgenic Rats | 30 mg/kg, p.o. | Substantia Nigra | CD68 (microglia marker) | Significantly lowered the number of CD68 positive cells, indicating reduced neuroinflammation | [2] |
| G2019S-LRRK2 Transgenic Rats | 30 mg/kg, p.o. | Dorsal Striatum | Tyrosine Hydroxylase (TH) expression | Preserved TH expression, suggesting attenuation of neurodegeneration | [2] |
| Spinal Cord Injury (SCI) Mice | 5 and 10 mg/kg, i.p., 1 and 6 hours post-SCI | Spinal Cord | p-LRRK2 (Ser935) | Significantly decreased phosphorylation of LRRK2 | [8] |
| Spinal Cord Injury (SCI) Mice | 5 and 10 mg/kg, i.p., 1 and 6 hours post-SCI | Spinal Cord | Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Decreased expression levels of pro-inflammatory cytokines | [8] |
LRRK2 Signaling Pathway and Inhibition by PF-06447475
LRRK2 is a complex protein that participates in multiple cellular signaling pathways. Its kinase activity is central to its pathogenic effects in Parkinson's disease. PF-06447475 acts by directly inhibiting this kinase activity, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. This inhibition helps to restore normal cellular function and reduce neuroinflammation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. genecards.org [genecards.org]
- 3. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson’s Disease and G2019S LRRK2 Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Head-to-head comparison of piperidine-based scaffolds in drug design
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry, earning its status as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2][3] Its inherent structural and physicochemical properties make it a versatile building block for designing therapeutics targeting a wide range of biological entities. This guide provides a head-to-head comparison of piperidine-based scaffolds, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in scaffold selection and optimization.
Physicochemical Properties: A Comparative Analysis
The fundamental characteristics of a scaffold significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While all piperidine-based scaffolds share a common core, substitutions and modifications can subtly yet significantly alter their physicochemical properties. Here, we compare the parent piperidine scaffold to its close relatives, pyrrolidine and piperazine, to highlight these key differences.
| Property | Piperidine | Pyrrolidine | Piperazine | Key Considerations in Drug Design |
| pKa of Conjugate Acid | ~11.22[4][5] | ~11.27[4] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[5] | Piperidine and pyrrolidine exhibit strong basicity, making them largely interchangeable when basicity is the primary concern.[4] The dual pKa of piperazine allows for finer tuning of basicity and solubility.[5] |
| logP (Octanol/Water) | 0.84[4] | 0.46[4] | ~-1.1[5] | Piperidine is more lipophilic than pyrrolidine, which can influence cell permeability and solubility.[4][6] Piperazine's lower lipophilicity can lead to improved aqueous solubility.[5] |
| Conformational Flexibility | Prefers a rigid chair conformation.[4] | Adopts more flexible envelope and twist conformations. | Chair conformation. | The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction.[4][6] |
| Aqueous Solubility | Miscible[5] | Miscible | Freely Soluble[5] | The parent scaffolds are highly water-soluble; however, derivatization significantly impacts this property. |
| Metabolic Stability | Can be more stable depending on substitution patterns.[5] | Generally considered metabolically stable.[6] | Can be a site of metabolic liability.[5] | Strategic placement of substituents on the piperidine ring can block metabolic "soft spots," particularly at the carbons adjacent to the nitrogen.[6] |
| Permeability (Caco-2) | Permeability is substituent-dependent. | Permeability is substituent-dependent. | Can act as permeation enhancers.[5] | The lipophilicity of piperidine derivatives can enhance membrane permeability.[5] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives.[5] | Lower for less lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution.[5] | Increased lipophilicity of piperidine analogs can lead to higher plasma protein binding. |
Performance in Drug Discovery: A Therapeutic Perspective
The versatility of the piperidine scaffold is evident in its widespread application across various therapeutic areas. The following sections provide a comparative overview of its utility and structure-activity relationships (SAR) in key disease domains.
Anticancer Agents
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including enzyme inhibition and the disruption of critical signaling pathways.[2][3][7]
Quantitative Structure-Activity Relationship Data for Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic activity of piperidine derivatives against various cancer cell lines.[2]
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀ (µM) |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Piperine Derivative (H7) | MDA-MB-231 (Breast) | Piperine-like molecular pattern | 10.50 ± 3.74[8] |
| Piperine Derivative (H7) | Hela (Cervical) | Piperine-like molecular pattern | 11.86 ± 0.32[8] |
General SAR Observations for Anticancer Agents:
-
Substituent Effects: The nature and position of substituents on the piperidine ring and any associated aromatic systems can dramatically influence cytotoxic potency and selectivity against different cancer cell lines.[2]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity.[2]
Below is a generalized workflow for the initial screening of piperidine-based compounds for anticancer activity.
Opioid Receptor Modulators
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[2] Extensive modifications of the piperidine core have been explored to optimize potency and selectivity.
Quantitative Structure-Activity Relationship Data for Opioid Receptor Modulators
The binding affinity (Ki) of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity.[2]
| Compound | Receptor | Key Structural Features | Kᵢ (nM) |
| Meperidine | µ-opioid | 4-phenylpiperidine | 220 |
| Fentanyl | µ-opioid | 4-anilidopiperidine | 0.38 |
| Sufentanil | µ-opioid | Thienyl-anilidopiperidine | 0.018 |
| Carfentanil | µ-opioid | Methyl ester derivative of fentanyl | 0.025 |
General SAR Observations for Opioid Receptor Modulators:
-
4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of potency and receptor selectivity.
-
N-Substitution: The substituent on the piperidine nitrogen influences the compound's pharmacokinetic properties and can impact its interaction with the receptor.
The following diagram illustrates the general mechanism of action for opioid receptor agonists.
HIV-1 Entry Inhibitors
Certain piperidine derivatives have been identified as potent inhibitors of HIV-1 entry, a critical step in the viral life cycle.
Quantitative Structure-Activity Relationship Data for HIV-1 Entry Inhibitors
The half-maximal inhibitory concentration (IC50) is used to quantify the ability of a compound to inhibit viral entry.
| Compound/Series | Target | Key Structural Features for Activity | IC₅₀ (nM) |
| Piperidine-substituted triazines | Wild-type HIV-1 | Triazine core with piperidine substitution | Low nanomolar[9] |
| Piperidine-substituted triazines | K103N/Y181C mutant HIV-1 | Triazine core with piperidine substitution | Higher potency than Nevirapine[9] |
General SAR Observations for HIV-1 Entry Inhibitors:
-
The nature of the substituents on the piperidine ring and the core scaffold are crucial for potent anti-HIV-1 activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., µ-opioid receptor).[2]
Materials:
-
Cell membranes expressing the human µ-opioid receptor.[2]
-
Radioligand (e.g., [³H]diprenorphine).[2]
-
Test compounds (piperidine derivatives).[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[2]
-
Glass fiber filters.[2]
-
Scintillation fluid.[2]
-
96-well plates.[2]
-
Filtration apparatus.[2]
Procedure:
-
Incubate cell membranes with the radioligand in the presence of varying concentrations of the test compound.[3]
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[3][6]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[3][6]
-
Measure the radioactivity on the filters using a scintillation counter.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
MTT Cytotoxicity Assay
Objective: To determine the IC50 of a test compound against a cancer cell line.[2]
Materials:
-
Cancer cell line of interest.[2]
-
Complete cell culture medium.[2]
-
Test compounds (piperidine derivatives).[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]
-
Solubilization solution (e.g., DMSO).[2]
-
96-well plates.[2]
-
Microplate reader.[2]
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilization solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
HIV-1 Entry Assay
Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry.[2]
Materials:
-
Target cells (e.g., TZM-bl cells).[2]
-
HIV-1 pseudovirus.[2]
-
Test compounds (piperidine derivatives).[2]
-
Cell culture medium.[2]
-
Luciferase assay reagent.[2]
-
96-well plates.[2]
-
Luminometer.[2]
Procedure:
-
Pre-incubate target cells with various concentrations of the test compound.
-
Infect the cells with the HIV-1 pseudovirus.
-
After a set incubation period, lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
The piperidine scaffold remains a highly valuable and versatile tool in drug discovery. Its rigid conformational preference and tunable physicochemical properties offer significant advantages for designing potent and selective ligands for a multitude of biological targets. A thorough understanding of the structure-activity relationships and a strategic approach to scaffold modification are paramount for the successful development of novel piperidine-based therapeutics. This guide provides a foundational comparison to inform these critical decisions in the drug design process.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Vergleichender Leitfaden zur Bestätigung des Target Engagements von 4-Piperidin-1-ylbenzonitril-Derivaten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von Molekülen, die von der chemischen Grundstruktur 4-Piperidin-1-ylbenzonitril abgeleitet sind, bei der Bindung an ihre biologischen Zielmoleküle. Er enthält unterstützende experimentelle Daten, detaillierte Protokolle und Visualisierungen, um die Bewertung von Strategien zur Bestätigung des Target Engagements zu unterstützen.
Zusammenfassung der quantitativen Daten
Die Derivate des 4-Piperidin-1-ylbenzonitril-Kerns haben sich als potente Liganden für zwei unterschiedliche Zielproteine erwiesen: die Sigma-Rezeptoren (Subtypen σ1 und σ2) und die Fettsäureamid-Hydrolase (FAAH). Die nachstehenden Tabellen fassen die quantitativen Daten zum Target Engagement für repräsentative Verbindungen im Vergleich zu bekannten alternativen Liganden zusammen.
Tabelle 1: Target Engagement Daten für Sigma-Rezeptor-Liganden
| Verbindung | Zielprotein | Affinität (Ki in nM) | Assay-Typ | Referenz |
| 1-(4-Cyanobenzyl)-4-[[(trans-iodpropen-2-yl)oxy]methyl]piperidin | σ1-Rezeptor | 0.38 | Radioliganden-Bindungsassay | [1] |
| σ2-Rezeptor | 19 | Radioliganden-Bindungsassay | [1] | |
| Haloperidol (Alternative) | σ1-Rezeptor | 6.34 | Kompetitiver Bindungsassay | [2] |
| σ2-Rezeptor | - | - | ||
| 2-[125I]N-(N-Benzylpiperidin-4-yl)-2-iodbenzamid | σ1/σ2-Rezeptoren | 1.6 | Kompetitiver Bindungsassay | [2] |
| [123I]-BPB | σ1-Rezeptor | pKi = 6.51 | Radioliganden-Bindungsassay | [3] |
| σ2-Rezeptor | pKi = 6.79 | Radioliganden-Bindungsassay | [3] |
Tabelle 2: Target Engagement Daten für FAAH-Inhibitoren
| Verbindung | Zielprotein | Hemmung (kinact/Ki in M⁻¹s⁻¹) | Assay-Typ | Selektivität | Referenz |
| PF-3845 (Piperidin-Harnstoff-Derivat) | FAAH | - (kovalent) | Aktivitätsbasiertes Protein-Profiling (ABPP) | Hochselektiv gegenüber anderen Serin-Hydrolasen | [4] |
| Benzothiophen-Piperazin/Piperidin-Harnstoffe | FAAH | - (kovalent) | Enzym-gekoppelter Assay | Hochselektiv gegenüber anderen Serin-Hydrolasen | [5] |
| URB597 (Alternative) | FAAH | - | - | Hemmt auch andere Serin-Hydrolasen | [4] |
Detaillierte experimentelle Protokolle
Die Bestätigung des Target Engagements ist ein entscheidender Schritt in der Wirkstoffforschung.[6][7][8] Nachfolgend finden Sie detaillierte Protokolle für die wichtigsten zitierten Experimente.
Protokoll 1: Radioliganden-Bindungsassay für Sigma-Rezeptoren
Dieses Protokoll wird verwendet, um die Affinität einer Testverbindung zu den Sigma-Rezeptoren durch Messung ihrer Fähigkeit zu bestimmen, einen radioaktiv markierten Liganden von den Rezeptoren zu verdrängen.
Materialien:
-
Zellmembranen, die Sigma-Rezeptoren exprimieren (z. B. aus HEK293-Zellen)
-
Radioligand (z. B. [³H]Pentazocin für σ1-Rezeptoren)
-
Testverbindung (z. B. 1-(4-Cyanobenzyl)-4-[[(trans-iodpropen-2-yl)oxy]methyl]piperidin)
-
Waschpuffer (z. B. Tris-HCl)
-
Szintillationsflüssigkeit
-
Filterplatten und Vakuumsystem
-
Szintillationszähler
Vorgehensweise:
-
Inkubieren Sie die Zellmembranen mit dem Radioliganden und unterschiedlichen Konzentrationen der Testverbindung.
-
Lassen Sie die Reaktion ins Gleichgewicht kommen.
-
Filtrieren Sie die Mischung schnell durch Filterplatten, um gebundenen von ungebundenem Radioliganden zu trennen.
-
Waschen Sie die Filter, um unspezifische Bindung zu entfernen.
-
Fügen Sie Szintillationsflüssigkeit zu den Filtern hinzu.
-
Messen Sie die Radioaktivität mit einem Szintillationszähler.
-
Analysieren Sie die Daten, um die IC50-Werte zu bestimmen, die dann in Ki-Werte umgerechnet werden können.
Protokoll 2: Aktivitätsbasiertes Protein-Profiling (ABPP) für FAAH
ABPP wird verwendet, um die kovalente Bindung eines Inhibitors an sein Zielenzym im zellulären Kontext zu bestätigen und seine Selektivität im gesamten Proteom zu bewerten.[5][9]
Materialien:
-
Lebende Zellen oder Gewebelysate
-
Testinhibitor (z. B. PF-3845)
-
Aktivitätsbasierte Sonde (z. B. FP-Rhodamin)
-
SDS-PAGE-Gele
-
Fluoreszenz-Gel-Scanner
Vorgehensweise:
-
Behandeln Sie die Zellen oder Lysate mit dem Testinhibitor für einen definierten Zeitraum.
-
Fügen Sie die aktivitätsbasierte Sonde hinzu, die an die aktive Stelle von Serin-Hydrolasen bindet.
-
Lösen Sie die Proteine mittels SDS-PAGE auf.
-
Scannen Sie das Gel auf Fluoreszenz, um die Sonden-markierten Proteine zu visualisieren.
-
Eine Verringerung des Fluoreszenzsignals für ein bestimmtes Protein (z. B. FAAH) in Gegenwart des Inhibitors bestätigt die kovalente Bindung und Inaktivierung.
Visualisierungen
Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe und logischen Beziehungen, die in diesem Leitfaden beschrieben werden.
Abbildung 1: Allgemeiner Arbeitsablauf für einen Radioliganden-Bindungsassay.
References
- 1. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide: a potential sigma receptor ligand for SPECT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 4-Piperidin-1-ylbenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-1-ylbenzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds investigated for diverse therapeutic applications. The versatility of this core structure allows for substitutions that can modulate potency and selectivity towards various biological targets. This guide provides a comparative analysis of the selectivity profile of derivatives based on this scaffold, supported by experimental data and detailed methodologies for key assays. Understanding the selectivity of these compounds is crucial for advancing drug discovery efforts and minimizing off-target effects.
Data Presentation: Comparative Selectivity of Piperidine Derivatives
While comprehensive public data on a single, unified panel screen for a series of this compound derivatives is limited, we can draw insights from closely related piperidine-containing compounds to understand their potential selectivity profiles. The following table summarizes the binding affinities of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma (σ) and dopamine receptors, which are known targets for piperidine-based ligands. This data serves as a representative example of the type of selectivity profiling that is essential for characterizing these compounds.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives at Selected Receptors [1]
| Compound | Substitution | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Dopamine D₂ Receptor IC₅₀ (nM) | Dopamine D₃ Receptor IC₅₀ (nM) | σ₁/σ₂ Selectivity Ratio |
| 1 | Unsubstituted | 3.90 | 240 | > 10,000 | > 10,000 | 61.5 |
| 5 | 3-Fluoro | 2.85 | 185 | > 10,000 | > 10,000 | 64.9 |
| 9 | 4-Fluoro | 4.21 | 350 | > 10,000 | > 10,000 | 83.1 |
| 11 | 2-Fluoro | 3.56 | 667 | > 10,000 | > 10,000 | 187.4 |
| 20 | 3-Methoxy | 6.25 | 1150 | > 10,000 | > 10,000 | 184.0 |
Data from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, a structurally related class of compounds.[1]
The data indicates that these piperidine derivatives generally exhibit high affinity for the σ₁ receptor and lower affinity for the σ₂ receptor, with negligible binding to dopamine D₂ and D₃ receptors at concentrations up to 10,000 nM.[1] The 2-fluoro substituted analog (Compound 11) demonstrated the highest selectivity for the σ₁ receptor over the σ₂ receptor.[1] Such quantitative analyses are critical for structure-activity relationship (SAR) studies and for selecting candidates with the most desirable selectivity profile for further development.
Experimental Protocols
To obtain the quantitative data presented above and to further characterize the selectivity of this compound derivatives, a variety of in vitro assays are employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for GPCR and Sigma Receptor Selectivity
This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the binding affinity (Kᵢ) of a test compound for a panel of G-protein coupled receptors (GPCRs) and sigma receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kₔ, and the test compound at various concentrations. For determining non-specific binding, a high concentration of a known, non-labeled ligand is used instead of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Kinase Inhibition Assay (Luminometric)
This assay is used to screen for off-target activity against a panel of protein kinases.
Objective: To determine the IC₅₀ of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP.
-
Test compounds.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction:
-
Add the kinase and test compound to the wells of a 384-well plate and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Automated Patch Clamp Assay for Ion Channel Selectivity
This high-throughput method is used to assess the effect of compounds on the function of various ion channels.
Objective: To determine the IC₅₀ of a test compound for a panel of ion channels.
Materials:
-
Cell line stably expressing the ion channel of interest.
-
Intracellular and extracellular solutions specific for the ion channel being tested.
-
Test compounds.
-
Automated patch clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
System Setup: The automated system will capture individual cells and form a giga-seal.
-
Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell patch clamp configuration.
-
Compound Application: The test compound is applied to the cell at various concentrations via a microfluidic system.
-
Electrophysiological Recording: A specific voltage protocol is applied to the cell to elicit ion channel currents, which are recorded before and after the application of the test compound.
-
Data Analysis: The effect of the compound on the ion channel current is measured, and the percent inhibition is calculated. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of two common targets for piperidine-based compounds: the sigma-1 (σ₁) receptor and the dopamine D₂ receptor.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the selectivity profile of novel this compound derivatives.
Caption: Experimental Workflow for Selectivity Profiling.
References
Safety Operating Guide
Safe Disposal of 4-Piperidin-1-ylbenzonitrile: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-Piperidin-1-ylbenzonitrile must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, its containers, and any associated contaminated materials.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While specific toxicity data may be limited, the compound's structure, featuring a piperidine ring and a nitrile group, suggests potential hazards. The piperidine moiety can be corrosive and toxic, while nitrile compounds can release hydrogen cyanide upon decomposition. Therefore, it is prudent to treat this chemical as hazardous.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate risks.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents from spills, and any contaminated disposable labware, in a dedicated hazardous waste container.
-
For empty containers, they should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
-
Container Selection and Labeling:
-
Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[2]
-
-
Professional Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
